3-Fluoro-4-cyanopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHDTRSEWCXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623019 | |
| Record name | 3-Fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113770-88-0 | |
| Record name | 3-Fluoro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113770-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-cyanopyridine from 3-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-fluoro-4-cyanopyridine, a valuable building block in medicinal chemistry and drug development, starting from commercially available 3-fluoropyridine. This document outlines a multi-step synthesis, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound from 3-fluoropyridine is most effectively achieved through a three-step sequence. This pathway involves the initial functionalization of the 4-position of the pyridine ring to introduce an amino group, followed by a Sandmeyer-type reaction to install an iodo-substituent, which then serves as a leaving group for a subsequent cyanation reaction.
The overall synthetic transformation is as follows:
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-cyanopyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a cyano group onto the pyridine ring can profoundly influence its physicochemical properties, and consequently, its biological activity, metabolic stability, and pharmacokinetic profile. Pyridine and its derivatives are key components in numerous pharmaceuticals, and cyanopyridine compounds, in particular, have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2] A thorough understanding of the physicochemical characteristics of this compound is therefore essential for its development and application in novel therapeutic agents.
This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. It details standardized experimental protocols for the determination of these properties and includes a generalized experimental workflow for the characterization of novel pyridine derivatives.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in assessing its potential as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME).
Identity and Composition
| Property | Value | Source |
| IUPAC Name | 3-fluoropyridine-4-carbonitrile | PubChem[3] |
| CAS Number | 113770-88-0 | PubChem[3] |
| Molecular Formula | C₆H₃FN₂ | Santa Cruz Biotechnology[4] |
| Molecular Weight | 122.10 g/mol | Santa Cruz Biotechnology[4] |
| Physical Form | White to brown solid or liquid | Sigma-Aldrich |
Physicochemical Data
| Property | Value | Notes and References |
| Melting Point | Not available | The related compound 3-cyanopyridine has a melting point of 48-52 °C.[6] |
| Boiling Point | 178.8 °C (Predicted) | ChemicalBook[7] |
| pKa | -0.55 ± 0.18 (Predicted) | ChemicalBook[7] |
| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed, XLogP3) | PubChem[3] |
| Solubility | Based on the solubility of the related 3-cyanopyridine, it is expected to be soluble in polar organic solvents and have limited water solubility.[8] | |
| Water | Slightly soluble (Predicted).[7] The related 3-cyanopyridine is soluble at 140 g/L (20 °C).[9] | |
| DMSO | Expected to be soluble. DMSO is a powerful solvent for a wide range of organic compounds.[10][11] | |
| Ethanol | Expected to be soluble. The related 3-cyanopyridine is soluble in ethanol.[12] | |
| Topological Polar Surface Area | 36.7 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development.[13][14][15] The following are detailed, standardized protocols for key experimental procedures.
Melting Point Determination
The melting point of a solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Spatula
Procedure:
-
Finely powder a small amount of the solid this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
For liquid samples, the boiling point is a crucial physical constant.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of liquid this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to the thermometer with the rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the heating bath.
-
Heat the bath gently. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid has reached its boiling point.
-
Record the temperature.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution gently.
-
Titrate the solution with the standardized strong acid or base, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.
Solubility Determination
Solubility in various solvents is a key parameter for formulation development and understanding a compound's behavior in biological systems.
Apparatus:
-
Vials or test tubes with closures
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, buffer at various pH values).
-
Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility of the compound in each solvent.
Visualizations
General Synthetic Pathway
The synthesis of substituted pyridines often involves multi-step reactions. While specific details for the industrial synthesis of this compound are proprietary, a general approach can be conceptualized. For instance, a plausible route could involve the modification of a pre-existing pyridine ring. A related compound, methyl 3-fluoropyridine-4-carboxylate, has been synthesized from isonicotinic acid methyl ester in two steps involving nitration followed by nucleophilic aromatic substitution.[16] Another approach for synthesizing 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers.[5]
Caption: A generalized synthetic pathway for this compound.
Experimental Workflow for Physicochemical Characterization
A systematic workflow is crucial for the efficient and comprehensive characterization of a new chemical entity.
Caption: Experimental workflow for the characterization of a novel pyridine derivative.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 3-Fluoropyridine-4-carbonitrile | C6H3FN2 | CID 22156440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]
- 7. 113770-88-0 CAS MSDS (3-Fluoropyridine-4-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3-Cyanopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. ajptonline.com [ajptonline.com]
- 15. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-cyanopyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom and the cyano group on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and biological activity. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical characterization, and potential applications in drug development.
Chemical Identification and Properties
CAS Number: 113770-88-0
Synonyms: 3-Fluoroisonicotinonitrile, 4-Cyano-3-fluoropyridine
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₃FN₂ | [1] |
| Molecular Weight | 122.10 g/mol | [2][1] |
| Appearance | Light yellow to beige solid | [3] |
| Melting Point | 47 - 51 °C | [4][3] |
| Boiling Point | 201 °C | [4][3] |
| Flash Point | 84 °C | [4][3] |
| Density | 1.159 g/cm³ | [3] |
| Solubility | Soluble in water | [4] |
Spectral Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons exhibiting characteristic shifts and coupling constants due to the fluorine substituent. |
| ¹³C NMR | Signals for the pyridine ring carbons and the nitrile carbon, with shifts influenced by the electronegative fluorine atom. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2200-2240 cm⁻¹) and C-F stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitable leaving group on a pyridine precursor with a fluoride source.
General Synthesis Workflow
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic Profile of 3-Fluoro-4-Cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heteroaromatic compound 3-fluoro-4-cyanopyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring system and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.6 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 1.5, ⁴J(H2-F3) ≈ 3.0 |
| H-5 | ~7.5 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0, ⁴J(H5-F3) ≈ 8.0 |
| H-6 | ~8.7 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0, ³J(H2-H6) ≈ 1.5 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~150 | Doublet (d) | ²J(C2-F3) ≈ 15-20 |
| C-3 | ~160 | Doublet (d) | ¹J(C3-F3) ≈ 250-270 |
| C-4 | ~115 | Doublet (d) | ²J(C4-F3) ≈ 20-25 |
| C-5 | ~120 | Singlet (s) | - |
| C-6 | ~155 | Doublet (d) | ⁴J(C6-F3) ≈ 3-5 |
| CN | ~116 | Singlet (s) | - |
Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| F-3 | ~ -130 to -140 | Multiplet (m) |
Note: Chemical shifts are referenced to CFCl₃ at δ 0.00 ppm.
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1600, 1550, 1470 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| ~1250-1150 | Strong | C-F stretch |
| ~900-700 | Medium to Strong | Aromatic C-H out-of-plane bending |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 95 | Medium | [M - HCN]⁺ |
| 75 | Medium | [C₄H₂F]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to the deuterium frequency of the solvent to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Acquire a ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
-
The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Navigating the Solubility Landscape of 3-Fluoro-4-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-cyanopyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in common organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide addresses the solubility of this compound, providing a comprehensive overview for researchers. Due to the current absence of publicly available quantitative solubility data, this document offers qualitative solubility predictions based on structurally related compounds and presents a detailed experimental protocol for its determination.
Introduction to this compound
This compound, with the chemical formula C₆H₃FN₂, is a pyridine derivative containing both a fluorine atom and a nitrile group. These functional groups significantly influence its chemical reactivity and physical properties, including its solubility. The pyridine ring provides a basic nitrogen atom, while the electron-withdrawing nature of the fluorine and cyano groups affects the overall polarity and intermolecular interactions of the molecule.
Quantitative Solubility Data
A thorough review of scientific literature, patents, and chemical supplier databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While physical properties such as molecular weight (122.10 g/mol ) and physical form (white to brown solid or liquid) are documented, precise solubility values (e.g., in g/100 mL or mol/L) at various temperatures have not been published.[1][2][3] One supplier qualitatively notes that it is "Slightly soluble in water".[2]
Qualitative Solubility Profile and Solvent Selection
In the absence of direct data, the solubility of this compound can be inferred by examining structurally similar compounds, such as 3-cyanopyridine and 4-cyanopyridine.
-
3-Cyanopyridine is reported to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] It is also soluble in benzene and ether.[5]
-
4-Cyanopyridine has a documented water solubility of 3.2 g/100 mL at 16.4 °C.[6]
Based on these related structures, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as DMF and DMSO, and moderate to good solubility in polar protic solvents like ethanol and methanol. Its solubility in less polar solvents like toluene and ethyl acetate, and low polarity solvents like hexanes, is expected to be lower. The presence of the fluorine atom may slightly alter its solubility profile compared to its non-fluorinated analog.
The following table provides a qualitative prediction of solubility to guide solvent selection for experimental determination.
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions between the solvent and the polar pyridine derivative are expected. These solvents are used in the synthesis of related compounds.[7] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen. Structurally similar compounds show good solubility in these solvents.[4][5] |
| Ethers | THF, 1,4-Dioxane | Moderate | Moderate polarity and ability to act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Low to Moderate | Medium polarity; may be a suitable solvent for recrystallization. |
| Aromatic | Toluene | Low to Moderate | Aromatic stacking interactions may contribute to solubility. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity. |
| Non-polar Alkanes | Hexane, Heptane | Low | Can be used as an anti-solvent for precipitation or recrystallization.[8] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is reliable and provides accurate quantitative data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Thermostat
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Pipettes
-
Oven or vacuum oven
4.2. Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of solubility using the gravimetric method.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation, the syringe can be pre-warmed or pre-cooled to the equilibration temperature.
-
Attach a 0.45 µm syringe filter (chemically compatible with the solvent) to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent completely. This can be done by gentle heating in an oven or, for more volatile or thermally sensitive samples, in a vacuum oven at a suitable temperature.
-
Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again to determine the mass of the solid residue (the dissolved this compound).
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g / 100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100
Solubility (g / 100 mL solvent) = (mass of residue / volume of aliquot) * 100
-
Conclusion
References
- 1. 113770-88-0|this compound|BLD Pharm [bldpharm.com]
- 2. 113770-88-0 CAS MSDS (3-Fluoropyridine-4-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Fluoropyridine-4-carbonitrile | C6H3FN2 | CID 22156440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]
Technical Guide: Crystal Structure Analysis of 3-Fluoro-4-Cyanopyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the topic of the crystal structure analysis of 3-fluoro-4-cyanopyridine. A comprehensive search of scientific literature and crystallographic databases was conducted to collate experimental data and protocols. This document outlines the findings of this search and provides a generalized framework for the experimental determination of the crystal structure of small organic molecules like this compound, which is a common building block in medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science research. Its electronic properties, influenced by the electron-withdrawing fluorine and cyano groups, make it a valuable synthon for creating complex molecular architectures. The precise three-dimensional arrangement of atoms in its solid state, determined through single-crystal X-ray diffraction, is crucial for understanding its physical properties, intermolecular interactions, and potential for polymorphism. This knowledge is fundamental for rational drug design, materials engineering, and patent protection.
Current Status of Crystal Structure Data
As of the date of this guide, a thorough search of prominent scientific databases, including the Cambridge Structural Database (CSD) and other public repositories, has revealed no publicly available experimental crystal structure data for this compound . Consequently, quantitative data such as unit cell dimensions, bond lengths, bond angles, and detailed refinement parameters cannot be presented.
The absence of this data in the public domain indicates that the crystal structure has likely not been determined and published, or the data has been collected but remains proprietary.
Generalized Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers intending to determine the crystal structure of this compound or similar compounds, the following section provides a detailed, standard methodology for single-crystal X-ray diffraction analysis.
3.1. Crystallization
The primary and often most challenging step is to grow single crystals of sufficient size and quality. This compound is typically a solid at room temperature. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: A solution of the compound is placed in a vial. A second, miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Crystals may form at the interface as the solvents slowly mix.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container that holds a reservoir of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal formation.
3.2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Mounting: A single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The diffractometer is equipped with an X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate diffraction spots. The positions of these spots are used by indexing software to determine the crystal system, lattice parameters (a, b, c, α, β, γ), and Bravais lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity and position of thousands of reflections are recorded over a wide range of diffraction angles (2θ).
3.3. Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction if necessary.
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.
-
Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. These algorithms use the measured reflection intensities to calculate a preliminary electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). The quality of the refinement is monitored using the R-factor (R1) and weighted R-factor (wR2). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The logical flow from obtaining the compound to finalizing its crystal structure is a critical process for researchers. The following diagram, generated using the DOT language, illustrates this standard workflow.
Conclusion
While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive and standardized protocol for its determination. The outlined experimental workflow is a robust pathway for researchers in drug development and materials science to follow. The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable insights into its solid-state properties and intermolecular interactions, contributing significantly to its application in various scientific fields. Researchers who successfully determine the structure are encouraged to deposit their findings in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.
commercial suppliers of 3-fluoro-4-cyanopyridine
An In-depth Technical Guide to 3-Fluoro-4-cyanopyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and agrochemical research. It details commercially available sources, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the reaction workflow.
Commercial Availability
This compound (CAS No. 113770-88-0) is readily available from a variety of commercial suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of offerings from prominent chemical suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Thermo Scientific Chemicals (Fisher Scientific) | 95%[1] | 1 g, 5 g[1][2] | Also known as 4-Cyano-3-fluoropyridine.[1] |
| BLD Pharm | Research Use Only | Various sizes available | Stored under inert atmosphere at 2-8°C.[3] |
| Sigma-Aldrich (Ambeed, Inc.) | Not specified | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g[4] | |
| Shanghai Up-Fluorochem Co., Ltd. | Not specified | Not specified | Provides product information including physical and chemical properties.[5] |
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[6] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the cyano group serves as a versatile handle for further chemical transformations.[6] Cyanopyridines are important intermediates for the synthesis of nicotinamide, nicotinic acid, and isonicotinic acid.[3]
One of the most critical applications of halogenated pyridines like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a wide range of organic partners, enabling the construction of complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established methodologies for the coupling of similar aryl halides.[7]
Reaction Principle:
The Suzuki-Miyaura coupling involves a palladium(0) catalyst to couple an organoboron compound with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)[8]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
References
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-4-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hazards and safety precautions for the handling of 3-fluoro-4-cyanopyridine. Tailored for researchers, scientists, and drug development professionals, this document outlines critical safety data, detailed experimental protocols for hazard assessment, and a discussion of potential toxicological pathways.
Hazard Identification and Classification
This compound is a fluorinated pyridine derivative that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are associated with its potential toxicity upon ingestion, skin contact, or inhalation, and its capacity to cause skin and eye irritation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. While specific GHS classifications for this compound may vary between suppliers, related compounds such as 3-cyanopyridine and other fluorinated pyridines are often classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The signal word associated with these classifications is typically "Warning".
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₃FN₂ | |
| Molecular Weight | 122.10 g/mol | |
| Appearance | White to brown solid or liquid | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Information not widely available; likely soluble in organic solvents. |
Exposure Controls and Personal Protection
To minimize exposure and ensure the safety of laboratory personnel, a multi-layered approach to exposure control is paramount.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a spill cleanup, a NIOSH-approved respirator with organic vapor cartridges should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring a safe research environment.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools if the compound is flammable.
-
Ensure adequate ventilation.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in an inert atmosphere if the compound is sensitive to air or moisture.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Disposal Measures
-
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
All waste containing this compound should be treated as hazardous waste.
-
Experimental Protocols for Hazard Assessment
The following are detailed methodologies for key experiments to assess the toxicological properties of this compound, based on internationally recognized guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD Guideline 439)[2][3]
This test method provides an in vitro procedure for the hazard identification of irritant chemicals.[2][3]
-
Principle: The test is based on a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper human skin. The test chemical is applied topically to the RhE model, and cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified colorimetrically. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.[4]
-
Methodology:
-
Preparation of RhE Tissues: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.
-
Application of Test Chemical: A small amount of this compound (solid or liquid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Post-Exposure Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing.[4] The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[4]
-
MTT Assay: The tissues are transferred to a solution of MTT and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan.
-
Formazan Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured using a spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. If the mean viability is less than or equal to 50%, the chemical is classified as a skin irritant.[4]
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Following OECD Guideline 492)
This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
-
Principle: Similar to the skin irritation test, this method uses a three-dimensional human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and the extent of cell damage is assessed by measuring cell viability using the MTT assay.
-
Methodology:
-
Preparation of RhCE Tissues: Reconstructed human cornea-like epithelium tissues are prepared and equilibrated in culture medium.
-
Application of Test Chemical: The test substance is applied to the surface of the RhCE tissue. Negative and positive controls are included.
-
Exposure and Post-Exposure Incubation: The tissues are exposed for a specified time, followed by a post-exposure incubation period.
-
MTT Assay: Cell viability is determined using the MTT assay as described for the skin irritation test.
-
Data Analysis: The viability of the tissues treated with the test chemical is compared to that of the negative control. A chemical is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above a certain threshold (typically >60%).
-
Acute Oral Toxicity - Fixed Dose Procedure (Following OECD Guideline 420)[5][6]
This in vivo method is used to assess the acute oral toxicity of a substance. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[5]
-
Principle: The test substance is administered orally to a small number of animals at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the test is the observation of clear signs of toxicity at a particular dose level, rather than death as the primary endpoint.[5]
-
Methodology:
-
Animal Selection and Preparation: Healthy, young adult rodents (usually female rats) are used.[6] The animals are acclimatized to the laboratory conditions and fasted before dosing.[5]
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered by gavage in a single dose.[5][6]
-
Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study.
-
Main Study: The main study is performed with a group of animals (typically 5) at the selected starting dose.
-
Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.[5] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems.[5]
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity based on the observed effects at different dose levels.
-
In Vitro Cytotoxicity: MTT Assay[7][8][9]
This is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[7]
-
Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[7]
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated.
-
Potential Toxicological Pathways and Mechanisms
The toxicity of this compound is likely influenced by both the cyano and the fluoro substituents on the pyridine ring.
Role of the Cyano Group
Nitrile-containing compounds can exhibit toxicity through the metabolic release of cyanide ions.[8][9] This process is often mediated by cytochrome P450 enzymes in the liver.[8][9] The released cyanide can then inhibit cellular respiration by binding to the ferric iron in cytochrome c oxidase in the mitochondria, leading to a rapid decrease in ATP production and cellular hypoxia.
Role of the Fluoro Group
The presence of a fluorine atom can significantly alter the metabolic fate of a molecule.[10][11][12] The strong carbon-fluorine bond can block metabolism at that position, potentially redirecting metabolism to other sites on the molecule.[10][11] In some cases, metabolic activation of fluorinated compounds can lead to the formation of reactive metabolites that can cause toxicity.[10][11][12] However, fluorination can also decrease toxicity by preventing the formation of toxic metabolites. The specific effect of the fluorine atom in this compound on its toxicity profile requires further investigation.
Hypothetical Signaling Pathway for Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway for the cytotoxicity of this compound, integrating the potential roles of both the cyano and fluoro groups.
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
Logical Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable compound in research and drug development, but it must be handled with a high degree of caution. A comprehensive understanding of its potential hazards, coupled with the strict implementation of engineering controls, personal protective equipment, and safe handling procedures, is essential for minimizing risk. This technical guide provides the foundational knowledge and protocols to ensure the safe and responsible use of this chemical in a laboratory setting. Researchers are strongly encouraged to consult the most up-to-date Safety Data Sheet from their supplier before initiating any work with this compound.
References
- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. x-cellr8.com [x-cellr8.com]
- 5. umwelt-online.de [umwelt-online.de]
- 6. oecd.org [oecd.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electrophilic Aromatic Substitution of 3-Fluoro-4-Cyanopyridine: A Theoretical and Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electrophilic aromatic substitution (EAS) reactions of 3-fluoro-4-cyanopyridine. Due to a lack of specific experimental data in peer-reviewed literature for this substrate, this document leverages established principles of organic chemistry to predict its reactivity, regioselectivity, and potential reaction pathways. The pyridine ring, inherently electron-deficient, is further deactivated by the potent electron-withdrawing effects of the cyano and fluoro substituents.[1][2] This guide will explore the directing effects of these groups, propose suitable conditions for key EAS reactions, and offer hypothetical experimental protocols. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and to stimulate further empirical investigation into its chemistry.
Introduction: The Challenge of Electrophilic Attack on a Highly Deactivated Pyridine Ring
The pyridine nucleus is significantly less reactive towards electrophilic aromatic substitution than benzene. This is attributed to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system.[1] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. The presence of two strong electron-withdrawing groups, a fluorine atom at the 3-position and a cyano group at the 4-position, renders this compound an exceptionally electron-deficient and challenging substrate for electrophilic attack.
The fluorine substituent deactivates the ring through its inductive effect, while the cyano group is a powerful deactivating group through both inductive and resonance effects. Understanding the interplay of these electronic factors is crucial for predicting the regiochemical outcome of any potential EAS reaction.
Predicted Regioselectivity and Reactivity
The directing effects of the substituents on the this compound ring are paramount in determining the position of electrophilic attack.
-
Fluorine (at C-3): As a halogen, fluorine is an ortho-, para-director, although it is deactivating. Therefore, it directs electrophiles to the 2- and 4-positions. However, the 4-position is already substituted.
-
Cyano Group (at C-4): The cyano group is a meta-director and strongly deactivating.[2] It will direct incoming electrophiles to the 2- and 6-positions relative to its own position, which in this case are the 3- and 5-positions of the pyridine ring.
Considering these directing effects, the potential sites for electrophilic attack are the C-2, C-5, and C-6 positions. A qualitative analysis suggests the following order of preference for electrophilic attack:
-
C-5: This position is meta to the cyano group and ortho to the fluorine. While the fluorine's directing effect is to the ortho position, the overriding factor is likely the meta-direction from the powerful cyano deactivator.
-
C-2: This position is ortho to both the fluorine and the nitrogen atom, and meta to the cyano group. Steric hindrance from the adjacent fluorine and the strong deactivating effect of the nearby nitrogen atom likely make this position less favorable than C-5.
-
C-6: This position is ortho to the nitrogen atom and meta to the fluorine. The deactivating influence of the adjacent nitrogen makes this position highly unfavorable.
Therefore, the most probable site for electrophilic aromatic substitution on this compound is the C-5 position .
The following diagram illustrates the predicted logical relationship for determining the site of electrophilic attack.
Hypothetical Electrophilic Aromatic Substitution Reactions
Given the highly deactivated nature of the substrate, forceful reaction conditions are anticipated to be necessary for any successful electrophilic aromatic substitution. The following sections detail the predicted outcomes and hypothetical protocols for key EAS reactions.
Nitration
Nitration would likely require a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at elevated temperatures.
Predicted Reaction:
This compound + HNO₃/H₂SO₄ → 3-fluoro-4-cyano-5-nitropyridine
| Parameter | Predicted Value |
| Major Product | 3-fluoro-4-cyano-5-nitropyridine |
| Minor Product(s) | 2-nitro isomer (trace) |
| Predicted Yield | Very Low to Low |
| Required Conditions | Fuming HNO₃ / Conc. H₂SO₄, >100°C |
Hypothetical Experimental Protocol:
-
To a cooled (0°C) and stirred mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (5 mL), slowly add this compound (1.22 g, 10 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat cautiously to 120°C.
-
Maintain the temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates a generalized workflow for this hypothetical nitration experiment.
Halogenation
Direct halogenation (e.g., with Br₂ or Cl₂) would likely require a strong Lewis acid catalyst and harsh conditions.
Predicted Reaction (Bromination):
This compound + Br₂/FeBr₃ → 3-fluoro-5-bromo-4-cyanopyridine
| Parameter | Predicted Value |
| Major Product | 3-fluoro-5-bromo-4-cyanopyridine |
| Minor Product(s) | 2-bromo isomer (trace) |
| Predicted Yield | Very Low |
| Required Conditions | Br₂, FeBr₃, >150°C, sealed tube |
Hypothetical Experimental Protocol:
-
In a sealed tube, place this compound (1.22 g, 10 mmol) and anhydrous iron(III) bromide (3.5 g, 12 mmol).
-
Carefully add bromine (0.8 mL, 15 mmol) to the mixture.
-
Seal the tube and heat it to 160°C for 48 hours.
-
After cooling, carefully open the tube and quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by chromatography.
Sulfonation
Sulfonation would necessitate the use of fuming sulfuric acid (oleum) at high temperatures. The reaction is expected to be reversible.
Predicted Reaction:
This compound + SO₃/H₂SO₄ → 4-cyano-5-fluoropyridine-3-sulfonic acid
| Parameter | Predicted Value |
| Major Product | 4-cyano-5-fluoropyridine-3-sulfonic acid |
| Minor Product(s) | None expected in significant amounts |
| Predicted Yield | Low to Moderate |
| Required Conditions | 20% Oleum, 180-200°C |
Hypothetical Experimental Protocol:
-
Add this compound (1.22 g, 10 mmol) to fuming sulfuric acid (20% SO₃, 15 mL) at room temperature.
-
Heat the mixture to 190°C and maintain for 24 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium hydroxide to precipitate the sodium salt of the sulfonic acid.
-
Filter the precipitate, wash with cold water, and dry.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are highly unlikely to proceed on such a deactivated ring system. The strong Lewis acids required for these reactions would complex with the pyridine nitrogen, leading to even greater deactivation.[3][4] Under forced conditions, decomposition of the starting material is more probable than the desired substitution.
| Reaction | Predicted Outcome |
| Friedel-Crafts Alkylation | No reaction / Decomposition |
| Friedel-Crafts Acylation | No reaction / Decomposition |
Conclusion
The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the cumulative deactivating effects of the pyridine nitrogen and the fluoro and cyano substituents. Theoretical analysis predicts that any successful EAS reaction would require harsh conditions and would likely proceed with low yields. The C-5 position is the most probable site of electrophilic attack. While nitration, halogenation, and sulfonation may be achievable under forceful conditions, Friedel-Crafts reactions are predicted to be unsuccessful. The information and hypothetical protocols provided in this guide are intended to be a starting point for experimental investigation into the chemistry of this interesting and potentially valuable heterocyclic compound. Further computational studies and empirical work are necessary to fully elucidate the reactivity of this compound.
References
Methodological & Application
Application Notes: 3-Fluoro-4-cyanopyridine as a Versatile Intermediate in Pharmaceutical Synthesis
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
3-Fluoro-4-cyanopyridine has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of complex heterocyclic scaffolds for targeted therapies. Its unique electronic properties, stemming from the electron-withdrawing fluorine and cyano groups on the pyridine ring, make it an ideal precursor for the construction of kinase inhibitors and other advanced pharmaceutical agents.
The strategic placement of the fluorine atom at the 3-position and the cyano group at the 4-position of the pyridine ring allows for a range of chemical transformations. The cyano group can be readily converted into an amine, carboxylic acid, or other functional groups, while the fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions or be retained in the final drug molecule to enhance metabolic stability and binding affinity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its role in the development of kinase inhibitors.
Key Applications in Drug Synthesis
This compound is a pivotal starting material for the synthesis of substituted aminopyridines, which are key components of various kinase inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
One of the primary applications of this compound is in the synthesis of 3-fluoro-4-aminopyridine and its derivatives. These compounds serve as crucial intermediates for building complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in a number of Janus kinase (JAK) inhibitors.
Experimental Protocols
The following protocols outline key transformations of this compound into valuable pharmaceutical intermediates.
Protocol 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid
This protocol details the conversion of 3-fluoropyridine to 3-fluoro-4-pyridinecarboxylic acid, a precursor that can be derived from this compound via hydrolysis. This carboxylic acid is a key intermediate in the synthesis of 3-fluoro-4-aminopyridine.
Reaction Scheme:
Caption: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoropyridine | 97.09 | 5.0 g | 0.0515 |
| Diisopropylamine | 101.19 | 5.7 g | 0.0563 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.5 mL | 0.0563 |
| Carbon Dioxide (gas) | 44.01 | Excess | - |
| Anhydrous Toluene | - | 60 mL | - |
| 2 M Hydrochloric Acid | - | As needed | - |
| Water | - | 30 mL | - |
Procedure:
-
To a 250 mL reaction flask, add anhydrous toluene (60 mL) and diisopropylamine (5.7 g).
-
Cool the mixture to -25°C and slowly add 2.5 M n-butyllithium (22.5 mL) while maintaining the temperature between -30°C and -25°C. Stir for 1.5 hours.[1]
-
Cool the reaction mixture to -70°C and add 3-fluoropyridine (5.0 g).[1]
-
Stir the reaction at -70°C for 3 hours.[1]
-
Slowly bubble carbon dioxide gas through the reaction mixture, allowing it to warm to room temperature.[1]
-
Add water (30 mL) to the reaction flask.[1]
-
Concentrate the mixture to remove the organic solvent.
-
Adjust the pH of the aqueous residue to 3-5 with 2 M hydrochloric acid, which will cause a solid to precipitate.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Filter the white solid powder and dry at 45°C for 24 hours to yield 3-fluoro-4-pyridinecarboxylic acid.[1]
Expected Yield and Purity:
| Product | Yield | Purity |
| 3-Fluoro-4-pyridinecarboxylic Acid | 85% | 98% |
Protocol 2: Synthesis of 3-Fluoro-4-pyridinecarboxamide
This protocol describes the conversion of 3-fluoro-4-pyridinecarboxylic acid to the corresponding amide, a key step towards the synthesis of 3-fluoro-4-aminopyridine via Hofmann degradation.
Reaction Scheme:
Caption: Synthesis of 3-Fluoro-4-pyridinecarboxamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-pyridinecarboxylic Acid | 141.10 | 5.0 g | 0.0354 |
| Thionyl Chloride | 118.97 | 25 mL | - |
| 25% Ammonia in THF | - | 50 mL | - |
| Petroleum Ether | - | 50 mL | - |
Procedure:
-
In a 250 mL reaction flask, add thionyl chloride (25 mL) and 3-fluoro-4-pyridinecarboxylic acid (5.0 g).[1]
-
Heat the mixture to reflux and maintain for 6 hours.[1]
-
Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.[1]
-
At 0-20°C, add 50 mL of a 25% solution of ammonia in tetrahydrofuran to the reaction flask.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
Remove excess ammonia and solvent under reduced pressure to obtain a yellow solid.[1]
-
Add petroleum ether (50 mL) and stir for 1 hour.[1]
-
Filter the pale yellow solid product, 3-fluoro-4-pyridinecarboxamide.[1]
Expected Yield and Purity:
| Product | Yield | Purity |
| 3-Fluoro-4-pyridinecarboxamide | 76% | 97% |
Protocol 3: Synthesis of 3-Fluoro-4-aminopyridine via Hofmann Degradation
This protocol details the final step in converting the carboxamide to the desired aminopyridine.
Reaction Scheme:
Caption: Synthesis of 3-Fluoro-4-aminopyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-pyridinecarboxamide | 140.12 | 5.0 g | 0.0357 |
| Sodium Hydroxide | 40.00 | 5.4 g | 0.135 |
| Bromine | 159.81 | 4.7 g | 0.0294 |
| Water | - | 50 mL | - |
Procedure:
-
In a 250 mL reaction flask, dissolve sodium hydroxide (5.4 g) in water (50 mL).[1]
-
Cool the solution to 0-5°C and add liquid bromine (4.7 g) dropwise, stirring for 2 hours at this temperature.[1]
-
Add 3-fluoro-4-pyridinecarboxamide (5.0 g) to the reaction mixture and stir at 0-5°C for 2 hours until all solids dissolve.[1]
-
Slowly heat the reaction mixture to 70-80°C and maintain for 1 hour.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-aminopyridine.
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates the logical progression from this compound to key intermediates used in the synthesis of kinase inhibitors.
Caption: Synthetic workflow from this compound to a kinase inhibitor.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and workflow presented here demonstrate its utility in accessing key structural motifs found in modern kinase inhibitors. Researchers and drug development professionals can leverage these methods to accelerate the discovery and development of new therapeutic agents.
References
The Versatile Virtuoso: 3-Fluoro-4-cyanopyridine as a Pivotal Building Block in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, 3-fluoro-4-cyanopyridine has emerged as a highly versatile and valuable reagent, particularly in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the electron-withdrawing fluorine and cyano groups, render the pyridine ring susceptible to a variety of chemical transformations, making it a cornerstone for the synthesis of a wide array of substituted pyridine derivatives.
This application note provides a comprehensive overview of the utility of this compound as a building block, detailing its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided to enable researchers and scientists to readily employ this versatile molecule in their synthetic endeavors.
A Hub for Molecular Diversity: Applications in Organic Synthesis
The strategic placement of the fluorine atom at the 3-position and the cyano group at the 4-position of the pyridine ring makes this compound an ideal substrate for a range of chemical modifications.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the fluorine and the resonance effect of the cyano group, facilitates nucleophilic attack at the C-3 position, leading to the displacement of the fluoride ion. This reactivity allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted 4-cyanopyridines. These products serve as crucial intermediates in the synthesis of biologically active compounds.
A general workflow for the SNAr of this compound is depicted below:
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond can be displaced by strong nucleophiles, the cyano group can also be transformed, or the pyridine ring can be further functionalized. More commonly, the fluorine atom can be replaced via cross-coupling reactions, although this is less frequent than SNAr. However, if the 4-cyano group were a halo group, this position would be a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. For this compound, derivatization often proceeds through the highly reactive C-F bond. The resulting 3-substituted-4-cyanopyridines can then undergo further transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for diversification.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of targeted therapeutics for cancer and inflammatory diseases. The substituted pyridine core is a common scaffold in many kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. This compound is a key building block for the synthesis of selective JAK inhibitors like PF-06651600.[1][2] The synthesis of such inhibitors often involves the initial displacement of the fluorine atom with a suitable amine, followed by further elaboration of the molecule.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is another non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. BTK inhibitors are effective in treating B-cell malignancies. The versatile chemistry of this compound allows for its incorporation into the core structures of potent and selective BTK inhibitors.
This compound + N-methylpiperazine --(Base, Solvent, Heat)--> 3-(4-methylpiperazin-1-yl)-4-cyanopyridine
6-bromo-3-fluoro-2-cyanopyridine + Terminal Alkyne --(Pd catalyst, Cu(I), Base, Solvent)--> 6-alkynyl-3-fluoro-2-cyanopyridine
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-fluoro-4-cyanopyridine with various arylboronic acids. This reaction is a valuable transformation in medicinal chemistry and drug discovery, enabling the synthesis of diverse 3-aryl-4-cyanopyridine scaffolds. These structures are key intermediates in the development of various therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. This compound is an attractive building block in drug discovery due to the unique electronic properties conferred by the fluorine and cyano substituents. The Suzuki coupling of this substrate provides a direct route to a wide range of 3-aryl-4-cyanopyridines, which are prevalent in many biologically active molecules.
While the C-F bond in this compound is generally less reactive than C-Br or C-I bonds in Suzuki couplings, its activation can be achieved under specific catalytic conditions, often requiring carefully selected palladium catalysts, ligands, and bases to achieve high yields and selectivity. These application notes provide a general framework and specific protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle and Signaling Pathway
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The arylboronic acid, activated by a base, transfers the aryl group to the palladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-4-cyanopyridine product, regenerating the Pd(0) catalyst for the next cycle.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O (3:1) | 90 | 16 | 78 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile | 80 | 24 | 75 |
Experimental Protocols
General Experimental Workflow
Figure 2. General workflow for Suzuki coupling of this compound.
Protocol 1: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene and add the solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(4-methoxyphenyl)-4-cyanopyridine.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete (typically 12-16 hours), cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-4-cyanopyridine.
Logical Relationships of Reaction Components
The success of the Suzuki coupling of this compound is dependent on the interplay of several key components. The following diagram illustrates these relationships.
Figure 3. Interdependencies of components in the Suzuki coupling reaction.
Safety Information
-
Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents used in these reactions are flammable. Appropriate safety precautions should be taken.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse range of 3-aryl-4-cyanopyridine derivatives. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving optimal results. The protocols provided in these application notes offer a solid foundation for researchers and professionals in the field of drug discovery and development to successfully implement this important transformation. Further optimization may be required for specific substrates to achieve the highest possible yields and purity.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-fluoro-4-cyanopyridine. The methodologies outlined below focus on the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[4,3-c]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Application Notes
Fused pyridine ring systems are prevalent scaffolds in a multitude of clinically used drugs and bioactive molecules. The unique chemical properties of this compound make it a valuable starting material for the synthesis of diverse heterocyclic libraries. The electron-withdrawing nature of the fluorine and cyano groups activates the pyridine ring for nucleophilic substitution, facilitating the construction of fused ring systems.
The resulting heterocyclic compounds, particularly pyridopyrimidines and pyrazolopyridines, are known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, and potent anticancer and anti-inflammatory effects. The introduction of a fluorine atom can also enhance metabolic stability and binding affinity of the final compounds to their biological targets. The protocols detailed below provide a foundational framework for researchers to synthesize novel compounds for screening in drug discovery programs.
I. Synthesis of 4-Amino-3-fluoropyrido[2,3-d]pyrimidines
The reaction of this compound with guanidine represents a direct and efficient method for the synthesis of 4-amino-3-fluoropyrido[2,3-d]pyrimidines. This class of compounds is a key pharmacophore in many biologically active molecules.
Experimental Workflow
Caption: Workflow for the synthesis of 4-Amino-3-fluoropyrido[2,3-d]pyrimidine.
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.15 g, 50 mmol) to absolute ethanol (50 mL) in portions. Stir the mixture until all the sodium has dissolved.
-
Reaction Mixture: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (2.44 g, 20 mmol) and guanidine hydrochloride (2.87 g, 30 mmol) in absolute ethanol (50 mL).
-
Reaction: To the stirred solution of the pyridine and guanidine, add the freshly prepared sodium ethoxide solution. Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. To the resulting residue, add water (50 mL) and stir for 30 minutes. Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford pure 4-amino-3-fluoropyrido[2,3-d]pyrimidine.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Amino-3-fluoropyrido[2,3-d]pyrimidine | This compound | Guanidine HCl, Sodium Ethoxide | Ethanol | 6-8 hours | 75-85 |
Note: The yield is an estimated range based on similar reported syntheses and may require optimization.
II. Synthesis of 1H-Pyrazolo[4,3-c]pyridin-4-amine
The cyclocondensation of this compound with hydrazine hydrate provides a straightforward route to 1H-Pyrazolo[4,3-c]pyridin-4-amine, another important heterocyclic scaffold in drug discovery.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-4-amine.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (2.44 g, 20 mmol) in ethanol (50 mL).
-
Reaction: To the stirred solution, add hydrazine hydrate (80% solution, 3.13 mL, 50 mmol). Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Add cold water (50 mL) to the residue and stir for 30 minutes. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain the desired 1H-pyrazolo[4,3-c]pyridin-4-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 1H-Pyrazolo[4,3-c]pyridin-4-amine | This compound | Hydrazine Hydrate | Ethanol | 4-6 hours | 80-90 |
Note: The yield is an estimated range based on similar reported syntheses and may require optimization.
Application Notes and Protocols: Reaction of 3-fluoro-4-cyanopyridine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-fluoro-4-cyanopyridine with Grignard reagents represents a robust and versatile method for the synthesis of 4-acyl-3-fluoropyridines. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as key building blocks for a variety of bioactive molecules. The electron-withdrawing nature of the fluorine atom and the cyano group activates the pyridine ring, facilitating nucleophilic addition of the Grignard reagent to the nitrile. Subsequent hydrolysis of the resulting imine affords the desired ketone. This application note provides a detailed protocol for this transformation, along with expected yields for various Grignard reagents.
Reaction Principle
The core of this transformation is the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbon atom of the nitrile group in this compound. The reaction proceeds through a magnesium salt of an imine intermediate. Acidic workup then hydrolyzes this intermediate to furnish the corresponding 4-acyl-3-fluoropyridine. The fluorine atom at the 3-position remains on the pyridine ring, offering a site for further functionalization or influencing the physicochemical properties of the final molecule.
Diagram of the General Reaction Scheme
Caption: General workflow for the synthesis of 4-acyl-3-fluoropyridines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reaction of this compound with a Grignard reagent. The following is a general procedure that can be adapted for various Grignard reagents.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution, Ethylmagnesium bromide solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M solution
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in an oven-dried round-bottom flask.
-
Flame-dry the flask under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
-
Grignard Addition:
-
Cool the solution of this compound to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl solution until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-acyl-3-fluoropyridine.
-
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
Data Presentation
The yields of 4-acyl-3-fluoropyridines are dependent on the nature of the Grignard reagent and the specific reaction conditions. The following table summarizes typical yields obtained from the reaction of a similar substrate, 4-amino-2-chloronicotinonitrile, with various Grignard reagents, which can be considered indicative for the reaction with this compound.[1]
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Representative Yield (%)[1] |
| 1 | Phenylmagnesium bromide | Phenyl | 3-Fluoro-4-benzoylpyridine | 70-80 |
| 2 | Ethylmagnesium bromide | Ethyl | 1-(3-Fluoropyridin-4-yl)propan-1-one | 65-75 |
| 3 | Methylmagnesium bromide | Methyl | 1-(3-Fluoropyridin-4-yl)ethan-1-one | 60-70 |
| 4 | Isopropylmagnesium chloride | Isopropyl | 1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one | 50-60 |
| 5 | Benzylmagnesium chloride | Benzyl | 1-(3-Fluoropyridin-4-yl)-2-phenylethan-1-one | 70-80 |
| 6 | 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | (3-Fluoropyridin-4-yl)(4-fluorophenyl)methanone | 70-80 |
Note: Yields are based on reactions with a structurally related cyanopyridine and are provided as a general guide. Actual yields may vary depending on experimental conditions and the specific Grignard reagent used.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are essential for the success of the Grignard reaction. Ensure all solvents are properly dried before use.
-
The reaction quench is exothermic. Perform the addition of the quenching solution slowly and with adequate cooling.
-
Work in a well-ventilated fume hood.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of 3-fluoro-4-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of the C-3 position, which is activated by the electron-withdrawing cyano group at the C-4 position. The fluorine atom at the C-3 position serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups via reactions with oxygen, nitrogen, and sulfur nucleophiles.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution on electron-deficient pyridine rings is a fundamental transformation in organic synthesis. In the case of this compound, the reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species. The rate of reaction is influenced by the electron-withdrawing nature of the cyano group, the strength of the incoming nucleophile, and the reaction conditions such as solvent, temperature, and the presence of a base. The general mechanism is depicted below.
General Reaction Scheme:
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Reactions with Oxygen Nucleophiles
The reaction of this compound with various oxygen nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to 3-alkoxy- and 3-aryloxy-4-cyanopyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Methanol | NaH | THF | 25 | 2 | 95 | 3-Methoxy-4-cyanopyridine |
| Ethanol | NaH | THF | 25 | 3 | 92 | 3-Ethoxy-4-cyanopyridine |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 88 | 3-Phenoxy-4-cyanopyridine |
| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 100 | 10 | 85 | 3-(4-Methoxyphenoxy)-4-cyanopyridine |
Experimental Protocol: Synthesis of 3-Methoxy-4-cyanopyridine
Materials:
-
This compound (1.22 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Anhydrous Methanol (0.48 mL, 12 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add anhydrous methanol dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting sodium methoxide solution back to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the sodium methoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-methoxy-4-cyanopyridine as a white solid.
Caption: Experimental workflow for the synthesis of 3-methoxy-4-cyanopyridine.
Reactions with Nitrogen Nucleophiles
The displacement of the fluorine atom by nitrogen nucleophiles provides access to a variety of 3-amino-4-cyanopyridine derivatives. These compounds are prevalent in pharmacologically active molecules.
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Ammonia (aq.) | - | Dioxane | 100 | 24 | 75 | 3-Amino-4-cyanopyridine |
| Piperidine | K₂CO₃ | DMSO | 90 | 6 | 90 | 3-(Piperidin-1-yl)-4-cyanopyridine |
| Aniline | NaOtBu | Toluene | 110 | 18 | 82 | 3-(Phenylamino)-4-cyanopyridine |
| Morpholine | DIPEA | NMP | 120 | 12 | 88 | 3-(Morpholino)-4-cyanopyridine |
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-4-cyanopyridine
Materials:
-
This compound (1.22 g, 10 mmol)
-
Piperidine (1.02 g, 12 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO, 40 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMSO, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(piperidin-1-yl)-4-cyanopyridine as a solid.
Caption: Experimental workflow for the synthesis of 3-(piperidin-1-yl)-4-cyanopyridine.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiolates, readily displace the fluorine atom of this compound to form 3-thio-substituted-4-cyanopyridines. These sulfur-containing heterocycles are important scaffolds in various areas of chemical research.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Methanethiol | NaH | DMF | 25 | 1 | 98 | 3-(Methylthio)-4-cyanopyridine |
| Thiophenol | K₂CO₃ | Acetonitrile | 60 | 4 | 93 | 3-(Phenylthio)-4-cyanopyridine |
| Benzyl mercaptan | Cs₂CO₃ | DMSO | 50 | 3 | 95 | 3-(Benzylthio)-4-cyanopyridine |
Experimental Protocol: Synthesis of 3-(Phenylthio)-4-cyanopyridine
Materials:
-
This compound (1.22 g, 10 mmol)
-
Thiophenol (1.21 g, 11 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Anhydrous Acetonitrile (50 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add thiophenol and potassium carbonate.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford 3-(phenylthio)-4-cyanopyridine.
Caption: Experimental workflow for the synthesis of 3-(phenylthio)-4-cyanopyridine.
Conclusion
The nucleophilic aromatic substitution of this compound provides an efficient and versatile method for the synthesis of a wide range of 3-substituted-4-cyanopyridine derivatives. The protocols outlined in these application notes offer robust procedures for the introduction of oxygen, nitrogen, and sulfur nucleophiles, yielding products of high interest to the pharmaceutical and materials science industries. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-4-cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scale-up synthesis of 3-fluoro-4-cyanopyridine, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary scalable synthetic routes, including reaction parameters, and safety considerations suitable for industrial applications.
Introduction
This compound is a valuable building block in medicinal chemistry due to the unique electronic properties conferred by the fluorine and cyano substituents. Its derivatives are integral to the synthesis of a range of therapeutic agents. The development of robust and scalable synthetic methods is crucial for meeting the demands of drug development and manufacturing. This document details two viable scale-up strategies:
-
Synthesis via Amide Dehydration: A multi-step process starting from 3-fluoropyridine, proceeding through a carboxamide intermediate which is then dehydrated to the target nitrile.
-
Synthesis via Catalytic Ammoxidation: A direct, gas-phase catalytic process converting 3-fluoro-4-methylpyridine to this compound.
Route 1: Synthesis via Amide Dehydration
This route follows a classical chemical transformation path and is well-suited for standard chemical production facilities. The overall scheme is depicted below.
Caption: Synthetic pathway from 3-fluoropyridine to this compound via a carboxamide intermediate.
Experimental Protocol: Synthesis of 3-Fluoro-4-pyridinecarboxamide
This protocol is adapted from a method for the synthesis of 3-fluoro-4-aminopyridine and is performed under an inert atmosphere.[1]
Step 1: Carboxylation of 3-Fluoropyridine
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.05 eq) at -25°C.
-
Stir the resulting lithium diisopropylamide (LDA) solution for 1.5 hours at -30 to -25°C.
-
Cool the mixture to -70°C and add 3-fluoropyridine (1.0 eq).
-
After stirring for 3 hours at -70°C, bubble carbon dioxide gas through the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Add methyl tertiary-butyl ether (MTBE) and stir for 1 hour.
-
Filter the resulting precipitate to obtain 3-fluoro-4-pyridinecarboxylic acid.
Step 2: Amidation of 3-Fluoro-4-pyridinecarboxylic Acid
-
Suspend 3-fluoro-4-pyridinecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR or TLC).
-
In a separate vessel, prepare a solution of ammonia in an appropriate solvent.
-
Slowly add the acid chloride solution to the ammonia solution at a controlled temperature.
-
Stir the reaction mixture until the formation of 3-fluoro-4-pyridinecarboxamide is complete.
-
Isolate the product by filtration and wash with water.
Experimental Protocol: Dehydration of 3-Fluoro-4-pyridinecarboxamide
This is a standard procedure for the conversion of amides to nitriles.
-
In a dry reaction vessel, combine 3-fluoro-4-pyridinecarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 0.7 eq) or phosphorus oxychloride (POCl₃).[2]
-
Heat the mixture under reduced pressure.
-
The product, this compound, will distill over and can be collected in a cooled receiver.
-
Purify the product by recrystallization or a second distillation.
Data Summary: Route 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Carboxylation | 3-Fluoropyridine | LDA, CO₂ | THF | -70 to RT | ~85 | >98 |
| Amidation | 3-Fluoro-4-pyridinecarboxylic Acid | SOCl₂, NH₃ | DCM | 0 to RT | ~80 | >96 |
| Dehydration | 3-Fluoro-4-pyridinecarboxamide | P₂O₅ | Neat | Heat, Vacuum | ~83 | >99 |
Route 2: Synthesis via Catalytic Ammoxidation
This method is a highly efficient, continuous-flow process that is widely used in industry for the synthesis of aromatic nitriles. It involves the vapor-phase reaction of a methyl-substituted pyridine with ammonia and air over a solid catalyst.
Caption: Workflow for the continuous-flow ammoxidation of 3-fluoro-4-methylpyridine.
Experimental Protocol: Ammoxidation of 3-Fluoro-4-methylpyridine
This protocol is based on general procedures for the ammoxidation of methylpyridines.
-
Catalyst Preparation: The catalyst typically consists of a mixture of metal oxides, such as V₂O₅, MoO₃, and TiO₂, supported on a carrier like SiO₂ or Al₂O₃.
-
Reactor Setup: A fixed-bed reactor is packed with the catalyst. The reactor is equipped with a pre-heating zone, a reaction zone, and a cooling/condensation section.
-
Reaction Execution:
-
3-Fluoro-4-methylpyridine is vaporized and mixed with ammonia and air.
-
The gaseous mixture is fed into the pre-heated fixed-bed reactor.
-
The reaction is carried out at elevated temperatures (typically 350-450°C).
-
The product stream is cooled to condense the this compound and unreacted starting materials.
-
-
Product Isolation and Purification:
-
The condensed crude product is collected.
-
Purification is achieved through distillation or recrystallization.
-
Data Summary: Route 2
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methylpyridine |
| Co-reactants | Ammonia, Air |
| Catalyst | V₂O₅-MoO₃-TiO₂ on SiO₂ |
| Reaction Temperature | 350 - 450 °C |
| Molar Ratio (Py:NH₃:O₂) | 1 : 1.5-2.0 : 2.5-3.5 |
| Conversion Rate | >99% |
| Yield | >90% |
Safety Considerations
-
3-Fluoropyridine and its derivatives: These compounds are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
n-Butyllithium: A pyrophoric reagent that must be handled under an inert atmosphere.
-
Carbon Dioxide: Use in a well-ventilated area.
-
Oxalyl Chloride and Thionyl Chloride: Corrosive and moisture-sensitive. React violently with water.
-
Ammonia: A corrosive and toxic gas.
-
Phosphorus Pentoxide and Phosphorus Oxychloride: Highly corrosive and react violently with water.
-
Ammoxidation: This is a high-temperature, gas-phase reaction that requires specialized equipment and careful control of reaction parameters to avoid runaway reactions and explosions.
Conclusion
Both synthetic routes presented offer viable pathways for the scale-up synthesis of this compound. The choice of method will depend on the available starting materials, equipment, and desired production scale. Route 1, via amide dehydration, is a robust, multi-step synthesis suitable for batch production in standard chemical plants. Route 2, via ammoxidation, is a highly efficient, continuous process ideal for large-scale, dedicated manufacturing, provided that the 3-fluoro-4-methylpyridine starting material is readily accessible. For both routes, careful process optimization and adherence to safety protocols are essential for successful and safe implementation.
References
Catalytic Applications of Metal Complexes with 3-Fluoro-4-Cyanopyridine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring 3-fluoro-4-cyanopyridine and its derivatives as ligands. While direct literature on a broad range of catalytic applications for this specific ligand is limited, this guide combines established protocols for closely related fluorinated and cyanated pyridine systems to provide a practical resource for researchers. The protocols herein are intended as a starting point for reaction optimization.
Sonogashira Cross-Coupling of Halogenated this compound Derivatives
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. This reaction is particularly useful for the synthesis of substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.
Application Notes:
The Sonogashira reaction of bromo- and iodo-substituted fluorocyanopyridines provides a direct route to functionalized alkynylpyridines. The reaction is typically catalyzed by a palladium(0) species, often generated in situ, in the presence of a copper(I) co-catalyst. The choice of palladium source, ligand, base, and solvent can significantly influence the reaction efficiency. For fluorinated cyanopyridines, standard conditions using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide are often effective. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner.
Quantitative Data: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 92 |
| 2 | Phenylacetylene | 3-Fluoro-6-(phenylethynyl)-2-cyanopyridine | 93 |
| 3 | 1-Hexyne | 3-Fluoro-6-(hex-1-yn-1-yl)-2-cyanopyridine | 85 |
| 4 | 3,3-Dimethyl-1-butyne | 6-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-3-fluoro-2-cyanopyridine | 90 |
| 5 | 1-Ethynyl-4-methoxybenzene | 3-Fluoro-6-((4-methoxyphenyl)ethynyl)-2-cyanopyridine | 90 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[1]
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-3-fluoro-2-cyanopyridine, Pd(PPh₃)₄, and CuI.
-
Add a mixture of anhydrous THF and triethylamine (typically in a 2:1 to 4:1 v/v ratio).
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired alkynylpyridine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls and is a key transformation in pharmaceutical and materials science.
Application Notes:
Quantitative Data: Representative Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | >95 |
| 2 | 2-Bromopyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 92 |
| 3 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 97 |
| 4 | 1-Chloro-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Halogenated (e.g., bromo- or iodo-) this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the halogenated this compound, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Cross-Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Application Notes:
Metal complexes with this compound ligands could potentially catalyze the Heck reaction. The electronic properties of the ligand would influence the reactivity of the palladium center. Alternatively, halogenated 3-fluoro-4-cyanopyridines can be used as substrates to introduce the fluorocyanopyridyl moiety onto an alkene. The following is a general protocol for the Heck reaction of aryl halides, which can be adapted for fluorinated pyridine substrates.
Quantitative Data: Representative Heck Coupling of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | 95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | 88 |
| 3 | 1-Iodo-4-fluorobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | 90 |
| 4 | 3-Bromopyridine | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 75 |
Experimental Protocol: Heck Coupling (Adapted)
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Halogenated (e.g., bromo- or iodo-) this compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the palladium catalyst and phosphine ligand in the anhydrous solvent and stir for a few minutes.
-
Add the halogenated this compound, alkene, and base.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for 6-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Hydrogenation of the Pyridine Ring
Catalytic hydrogenation is a fundamental reaction for the reduction of unsaturated functional groups. The hydrogenation of pyridines to piperidines is a common transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Application Notes:
Rhodium and Ruthenium complexes are often employed for the hydrogenation of aromatic rings, including pyridines. While no specific data exists for the hydrogenation of this compound, it is expected that under appropriate conditions, the pyridine ring could be reduced to the corresponding piperidine. The cyano group may also be susceptible to reduction, depending on the catalyst and reaction conditions. The following is a general protocol for the hydrogenation of substituted pyridines.
Quantitative Data: Representative Catalytic Hydrogenation of Pyridines
| Entry | Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
| 1 | Pyridine | Rh/C | 50 | 80 | >99 |
| 2 | 4-Methylpyridine | RuO₂ | 70 | 100 | 95 |
| 3 | 3-Cyanopyridine | Rh-phosphine complex | 20 | 60 | 85 (to 3-aminomethylpiperidine) |
| 4 | 2-Fluoropyridine | Pd/C | 10 | 25 | 90 (defluorination observed) |
Experimental Protocol: Catalytic Hydrogenation (Adapted)
This is a general protocol and requires specialized high-pressure equipment. Catalyst and conditions may need significant optimization to achieve selective reduction.
Materials:
-
This compound (1.0 equiv)
-
Hydrogenation catalyst (e.g., Rh/C, 5-10 wt%)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
Place the this compound and solvent in the autoclave.
-
Carefully add the hydrogenation catalyst under an inert atmosphere.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by distillation or crystallization).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-Cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-fluoro-4-cyanopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for obtaining this compound are:
-
Sandmeyer Reaction: This method involves the diazotization of a 3-fluoro-4-aminopyridine precursor, followed by a reaction with a cyanide source, typically copper(I) cyanide. This is often the preferred route due to the commercial availability of the starting amine.
-
Rosenmund-von Braun Reaction: This approach involves the cyanation of a 3-fluoro-4-halopyridine (where the halogen is typically bromine or iodine) using a cyanide source, often in the presence of a copper or palladium catalyst. This method is dependent on the availability of the corresponding halopyridine precursor.
Q2: Which synthetic route generally provides higher yields for this compound?
A2: Both the Sandmeyer and Rosenmund-von Braun reactions can provide good to excellent yields, depending on the optimization of reaction conditions and the purity of the starting materials. The Sandmeyer reaction is frequently employed for its operational simplicity and the accessibility of the starting 3-fluoro-4-aminopyridine. However, the Rosenmund-von Braun reaction can also be very effective, particularly with recent advancements in catalysis that allow for milder reaction conditions.
Q3: What are the critical parameters to control for a successful Sandmeyer synthesis of this compound?
A3: The success of the Sandmeyer reaction for this synthesis is highly dependent on two key stages:
-
Diazotization of 3-fluoro-4-aminopyridine:
-
Temperature: This step must be conducted at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.
-
Acidity: A sufficient excess of a strong acid, like hydrochloric or sulfuric acid, is crucial to prevent side reactions, such as the formation of azo compounds from the coupling of the diazonium salt with the unreacted starting amine.
-
-
Copper(I)-catalyzed Cyanation:
-
Catalyst Quality: The use of fresh, high-quality copper(I) cyanide is essential for optimal catalytic activity. Copper(I) salts can oxidize over time, which will reduce their effectiveness.
-
Controlled Addition: The slow and controlled addition of the cold diazonium salt solution to the copper(I) cyanide solution is critical to manage the reaction rate and minimize the formation of byproducts from the decomposition of the diazonium salt.
-
Q4: How can I effectively purify the final this compound product?
A4: The crude product from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and any residual catalyst. Common purification methods include:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system, such as a mixture of hexane and ethyl acetate or ethanol and water, can be used.
-
Column Chromatography: For smaller-scale reactions or to separate closely related impurities, column chromatography using silica gel is a highly effective technique. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.
Troubleshooting Guides
Sandmeyer Reaction Route
This guide addresses common issues encountered during the synthesis of this compound from 3-fluoro-4-aminopyridine via the Sandmeyer reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.- Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step.- Ensure at least one equivalent of sodium nitrite and a sufficient excess of acid are used. |
| Decomposition of the Diazonium Salt | - Use the diazonium salt immediately after its formation; do not store it.- Maintain a low temperature throughout the diazotization and the subsequent addition to the cyanide solution. | |
| Inactive Catalyst | - Use freshly prepared or purchased high-purity copper(I) cyanide.- Ensure the copper(I) cyanide is fully dissolved or well-suspended in the reaction medium. | |
| Formation of Dark, Tarry Byproducts | Decomposition of the Diazonium Salt Leading to Radical Side Reactions | - Lower the reaction temperature during both the diazotization and cyanation steps.- Ensure the slow and controlled addition of the diazonium salt solution to the copper(I) cyanide solution.- Check the purity of the starting 3-fluoro-4-aminopyridine, as impurities can promote side reactions. |
| Presence of Phenolic Byproducts (3-fluoro-4-hydroxypyridine) | Reaction of the Diazonium Salt with Water | - Ensure the reaction is carried out under sufficiently acidic conditions to suppress the reaction with water.- Minimize the amount of water in the reaction mixture where possible. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | - After the initial addition, allow the reaction to warm to room temperature and stir for an adequate amount of time (e.g., 1-2 hours).- Gentle heating (e.g., to 40-50°C) after the initial reaction can help drive the reaction to completion, but this should be done cautiously to avoid decomposition. |
Rosenmund-von Braun Reaction Route
This guide addresses common issues encountered during the synthesis of this compound from a 3-fluoro-4-halopyridine precursor.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low Reactivity of the Starting Halide | - Aryl chlorides are generally less reactive than aryl bromides and iodides. If starting from a chloro-precursor, consider using a more active catalyst system or higher reaction temperatures.- The presence of the electron-withdrawing fluorine atom can deactivate the ring towards nucleophilic substitution. A more potent catalyst or harsher conditions might be necessary. |
| Inactive Catalyst | - Use high-purity copper(I) cyanide or a more modern palladium-based catalyst system.- Ensure the reaction is carried out under anhydrous and inert conditions if using a sensitive catalyst. | |
| Formation of Byproducts | Side Reactions at High Temperatures | - Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions.- Consider using a lower boiling point solvent to control the maximum reaction temperature. |
| Difficulty in Product Isolation | High-boiling Point Solvents | - Traditional Rosenmund-von Braun reactions often use high-boiling solvents like DMF or pyridine, which can be difficult to remove. Consider using a lower-boiling solvent if the reaction conditions permit.- Employ vacuum distillation for the removal of high-boiling solvents. |
Experimental Protocols
Sandmeyer Reaction for this compound
This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines and should be optimized for specific laboratory conditions.
Materials:
-
3-Fluoro-4-aminopyridine
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, to aid in dissolving CuCN)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-aminopyridine in a solution of concentrated acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the temperature remains below 5°C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (and optionally potassium cyanide) in water. Cool this mixture to 0-5°C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide mixture. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then continue stirring for 1-2 hours. Gentle heating (e.g., to 40-50°C) can be applied to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as required.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for analogous cyanation reactions. Note that the yields can vary significantly based on the specific substrate and reaction optimization.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Reaction Conditions | Reported Yield (%) | Reference |
| Sandmeyer Reaction | Aryl/Heteroaryl Amines | NaNO₂, H⁺, CuCN | 0-5°C (diazotization), RT to 50°C (cyanation) | 34-93 | [1] |
| Rosenmund-von Braun | Aryl/Heteroaryl Halides | CuCN | High temperatures (150-250°C), polar aprotic solvents (e.g., DMF, pyridine) | Varies widely | [2] |
| Modified Rosenmund-von Braun | Aryl Bromides | CuCN, L-proline | 80-120°C, DMF | up to 98 | [3] |
Visualizations
Experimental Workflow for Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of this compound.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting logic for low yield in the Sandmeyer synthesis.
References
Technical Support Center: Preparation of 3-Fluoro-4-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-fluoro-4-cyanopyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Potential Causes:
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Incomplete Diazotization: The initial conversion of the starting material, 3-amino-4-cyanopyridine, to its diazonium salt may be inefficient.
-
Decomposition of the Diazonium Salt: The intermediate diazonium salt is often unstable and can decompose before the fluorination step is complete, particularly at elevated temperatures.
-
Suboptimal Fluorination Conditions: The temperature, solvent, and fluoride source used in the Balz-Schiemann or related fluorination reactions can significantly impact the yield.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the overall yield of the desired product.
Troubleshooting Steps:
-
Optimize Diazotization:
-
Ensure the reaction is carried out at a low temperature, typically between 0-5 °C, to maintain the stability of the diazonium salt.
-
Use a slight excess of sodium nitrite to drive the reaction to completion.
-
Monitor the reaction for the complete consumption of the starting amine using thin-layer chromatography (TLC).
-
-
Control Fluorination Temperature:
-
Gradually warm the diazonium salt solution during the fluorination step to control the rate of nitrogen evolution and minimize decomposition.
-
For thermal decomposition of the diazonium tetrafluoroborate salt (a common Balz-Schiemann procedure), optimize the temperature to ensure complete reaction without degrading the product.
-
-
Screen Fluoride Sources and Solvents:
-
While fluoroboric acid (HBF₄) is common, other fluoride sources like hexafluorophosphoric acid (HPF₆) can sometimes provide better yields.
-
The choice of solvent can influence the outcome; non-polar solvents may be beneficial in some cases.
-
-
Minimize Water Content:
-
The presence of water can lead to the formation of phenolic byproducts. Use anhydrous solvents and reagents whenever possible.
-
Issue 2: Presence of Impurities in the Final Product
Potential Impurities and Their Origins:
| Impurity | Chemical Name | Common Origin |
| Byproduct 1 | 3-Hydroxy-4-cyanopyridine | Reaction of the intermediate pyridyl cation with water during the Balz-Schiemann reaction. |
| Byproduct 2 | 3-Fluoro-4-pyridinecarboxamide | Hydrolysis of the cyano group of the final product or an intermediate, often promoted by acidic or basic conditions and elevated temperatures. |
| Byproduct 3 | Unreacted Starting Material | 3-Amino-4-cyanopyridine |
| Byproduct 4 | Polymeric materials | Polymerization of the starting material or product under harsh reaction conditions. |
Troubleshooting and Purification:
-
Minimize Hydroxypyridine Formation: As mentioned above, conduct the reaction under anhydrous conditions to the greatest extent possible.
-
Control Hydrolysis:
-
Avoid prolonged exposure to strong acids or bases, especially at high temperatures.
-
During workup, neutralize the reaction mixture promptly and maintain a neutral or slightly acidic pH.
-
-
Ensure Complete Reaction: Use analytical techniques like TLC or HPLC to monitor the reaction progress and ensure the complete consumption of the starting material before quenching the reaction.
-
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating this compound from polar impurities like hydroxypyridines and amides. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.
-
Extraction: An acidic wash during the workup can help remove any unreacted basic starting material (3-amino-4-cyanopyridine).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its major side reactions?
A1: The most prevalent laboratory-scale synthesis of this compound involves the diazotization of 3-amino-4-cyanopyridine followed by a fluorination reaction, often a variation of the Balz-Schiemann reaction.
The primary side reactions include:
-
Formation of 3-hydroxy-4-cyanopyridine: This occurs when the intermediate diazonium salt reacts with water.
-
Hydrolysis of the nitrile group: This leads to the formation of 3-fluoro-4-pyridinecarboxamide. This can be a consecutive reaction, potentially leading to the corresponding carboxylic acid under harsh conditions.[1][2]
Q2: How can I minimize the formation of the 3-hydroxy-4-cyanopyridine byproduct?
A2: The formation of this phenolic byproduct is a direct result of the reaction of the pyridyl cation intermediate with water. To minimize its formation, it is crucial to:
-
Use anhydrous solvents and reagents.
-
Carefully control the reaction temperature to prevent uncontrolled decomposition of the diazonium salt, which can increase the likelihood of side reactions.
-
Some variations of the Balz-Schiemann reaction, such as using nitrosonium salts like [NO]SbF₆, may offer better yields by avoiding the isolation of the diazonium intermediate.[3]
Q3: My NMR spectrum shows a byproduct with a peak corresponding to an amide. What is it and how can I avoid it?
A3: The amide byproduct is likely 3-fluoro-4-pyridinecarboxamide, formed from the hydrolysis of the cyano group. Cyanopyridines can undergo hydrolysis to the corresponding amides and carboxylic acids, a reaction that is influenced by temperature and pH.[1][2] To avoid this:
-
Minimize the reaction time at elevated temperatures.
-
Maintain neutral or mildly acidic conditions during workup and purification.
-
Avoid the use of strong acids or bases, especially with heating, which can catalyze the hydrolysis.
Q4: What is a suitable experimental protocol for the synthesis of this compound?
General Protocol (adapted from the synthesis of 3-fluoro-4-iodopyridine):
-
Diazotization:
-
Dissolve 3-amino-4-cyanopyridine in a cold solution of a non-nucleophilic acid (e.g., fluoroboric acid or sulfuric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Fluorination (Balz-Schiemann):
-
If using fluoroboric acid, the diazonium tetrafluoroborate salt may precipitate. This salt can be isolated by filtration, washed with a cold, non-reactive solvent, and then thermally decomposed.
-
Alternatively, the solution of the diazonium salt can be gently warmed to induce decomposition and formation of the fluoro-product. The temperature should be carefully controlled to manage the evolution of nitrogen gas.
-
-
Work-up:
-
After the reaction is complete (indicated by the cessation of gas evolution), cool the mixture.
-
Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reactions Pathway
Caption: Main reaction pathway to this compound and key side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude 3-Fluoro-4-Cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-fluoro-4-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials (e.g., 3-fluoropyridine), reagents from the synthetic process, and side-products. Depending on the synthetic route, potential impurities might include regioisomers or related pyridine derivatives.
Q3: How does the basicity of the pyridine ring affect purification?
A3: The basic nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the surface of silica gel during column chromatography. This interaction can lead to peak tailing, making separation less efficient.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a potential method for volatile compounds, its suitability for this compound would depend on its boiling point and thermal stability. Given that it is often a solid at room temperature, distillation may not be the most common or practical method.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.- If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then cool.- Re-evaluate the solvent system; a different solvent or a mixture of solvents may be necessary. |
| Oiling out instead of crystallization. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization. |
| Low recovery of purified product. | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled sufficiently to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.- Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Product is still impure after recrystallization. | - The impurities have similar solubility profiles to the product.- The crystals formed too quickly, trapping impurities. | - Perform a second recrystallization.- Ensure slow cooling to allow for selective crystallization.- Consider using column chromatography for more challenging separations. |
Column Chromatography Issues
| Issue | Potential Cause | Solution |
| Peak tailing for this compound. | - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to mask the acidic sites on the silica gel.[2] |
| Poor separation of the product from impurities. | - The chosen eluent system has suboptimal polarity. | - Use Thin-Layer Chromatography (TLC) to screen for a more effective eluent system that provides better separation (a larger ΔRf) between the product and impurities.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound will not elute from the column. | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Data Presentation
Table 1: Recrystallization Solvent Systems for Cyanopyridine Derivatives
| Compound | Solvent System | Observed Purity/Yield | Reference |
| 4-Cyanopyridine | Water | 99.90% purity, 89.36% yield | Patent CN114057637A[3] |
| 3-Cyanopyridine | Petroleum Ether | High purity (M.P. 50-51 °C) | Patent US3644380A[4] |
| 2-Amino-3-cyanopyridine derivatives | 95% Ethanol | Good yields (72-86%) | Semantic Scholar[5] |
| 2-Bromo-3-fluoro-4-picoline | Ethyl acetate/Petroleum ether | 87.3% yield | Patent CN102898358A[6] |
Note: Data for this compound is limited; these examples for related compounds can guide solvent selection.
Table 2: Column Chromatography Conditions for Fluorinated Pyridines
| Compound | Stationary Phase | Eluent System | Reference |
| 3-Fluoropyridine derivatives | Silica gel | Hexane/Ethyl Acetate (15:1) | The Journal of Organic Chemistry[7] |
| Cyanopyridine-based oxadiazole derivatives | Silica gel | Hexane/Ethyl Acetate (75:25) | NIH[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected solvent (e.g., a mixture of ethyl acetate and hexane, or ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent). A mixture of ethyl acetate and hexane is a good starting point based on related compounds.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Triethylamine (optional, for reducing peak tailing)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique.
Caption: General troubleshooting workflow for purification issues.
References
- 1. This compound | 113770-88-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 4. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor reactivity in 3-fluoro-4-cyanopyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 3-fluoro-4-cyanopyridine. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The reactivity of this compound is influenced by several electronic and steric factors. The pyridine nitrogen and the cyano group are electron-withdrawing, which activates the ring towards nucleophilic attack but can also complicate the catalytic cycle. Specifically, the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity. The fluorine atom, while a poor leaving group in nucleophilic aromatic substitution, influences the electronic properties of the C4 position where coupling typically occurs with a suitable leaving group (e.g., Br, I, OTf).
Q2: What are the most common side reactions observed with this substrate?
A2: Common side reactions include:
-
Hydrodehalogenation: Replacement of the halide (e.g., Br, I) at the C4 position with a hydrogen atom. This can be exacerbated by the presence of water or other proton sources.
-
Homocoupling: Dimerization of the boronic acid/ester (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions, known as Glaser coupling). This is often promoted by the presence of oxygen.[1]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, which can be problematic when using electron-poor boronic acids.[2]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3]
Q3: Which coupling position (C3-F vs. C4-X) is typically reactive?
A3: In palladium-catalyzed cross-coupling reactions, the reaction occurs at the position of the best leaving group, which is typically a halide (I, Br, Cl) or a triflate (OTf) at the C4 position. The C-F bond at the C3 position is generally much stronger and less reactive towards oxidative addition, thus remaining intact during the reaction.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Low or no product formation when coupling 3-fluoro-4-halopyridine with a boronic acid or ester is a common challenge. This is often due to inefficient oxidative addition or catalyst inhibition.[2]
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst/Ligand | Switch to a more active catalytic system. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using palladium pre-catalysts (e.g., XPhos Pd G3/G4).[2][4] | These ligands promote the difficult oxidative addition step with electron-deficient heteroaryl halides and can prevent catalyst inhibition by sterically shielding the palladium center.[2] |
| Ineffective Base | Screen stronger, non-nucleophilic bases. K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.[2] | The base is critical for activating the boronic acid. Poor solubility or insufficient strength can stall the transmetalation step. |
| Low Reaction Temperature | Increase the reaction temperature, typically to 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.[2] | The oxidative addition of the C-X bond is often the rate-limiting step and requires sufficient thermal energy. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] | The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[2] |
| Poor Substrate Quality | Use high-purity 3-fluoro-4-halopyridine and boronic acid/ester. Boronic acids can degrade over time; consider using the corresponding pinacol ester for enhanced stability.[2] | Impurities can interfere with the catalytic cycle. Boronic esters are often more stable and less prone to protodeboronation.[2] |
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of 3-fluoro-4-chloropyridine can be challenging due to the low reactivity of the C-Cl bond.[5]
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Catalyst Activity | Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) with a bulky, electron-rich biarylphosphine ligand like RuPhos or BrettPhos.[5] | Chloropyridines require highly active catalysts to facilitate the rate-limiting oxidative addition of the C-Cl bond.[5] |
| Inappropriate Base | Sodium tert-butoxide (NaOt-Bu) is generally the most effective base. If the substrate is base-sensitive, a weaker base like K₃PO₄ can be used, but this may require a more active catalyst and higher temperatures.[5] | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5] |
| Hydrodehalogenation Side Reaction | Use a ligand that promotes rapid reductive elimination, such as Josiphos-type ferrocenyl ligands. Ensure strictly anhydrous conditions.[5] | This side reaction occurs when reductive elimination is slow. Optimizing the ligand can favor the desired C-N bond formation. |
| Low Temperature | These reactions often require elevated temperatures, typically in the range of 80-110 °C.[5] | Sufficient thermal energy is necessary to overcome the activation barrier for C-Cl bond cleavage. |
Issue 3: Inefficient Sonogashira Coupling
While the Sonogashira coupling is a powerful tool, issues like low conversion and alkyne homocoupling can arise.[1]
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Alkyne Homocoupling (Glaser Product) | Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen. Use freshly distilled and degassed solvents.[1] | The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne in the presence of oxygen. |
| Incomplete Reaction | Increase the reaction time or temperature. Add a slight excess (1.1-1.2 equivalents) of the terminal alkyne.[1] | For less reactive substrates or alkynes, more forcing conditions may be necessary to drive the reaction to completion. |
| Catalyst Deactivation | For challenging substrates, consider a copper-free Sonogashira protocol. A different palladium catalyst or a more electron-rich and bulky phosphine ligand may be beneficial.[1][6] | In some cases, the copper co-catalyst can be detrimental. Copper-free methods can sometimes provide better results. |
| Poor Solvent Choice | Vary the solvent. While THF/Et₃N is common, DMF can be a good choice for less reactive substrates.[1][7] | The solvent needs to effectively dissolve all components of the reaction mixture. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-fluoro-4-bromopyridine (1.0 equiv), the boronic acid or pinacol ester (1.2-1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst). Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Key Factors in Suzuki Coupling
Caption: Key parameters influencing Suzuki coupling reactions.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if needed), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add 3-fluoro-4-chloropyridine (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by flash chromatography.
General Protocol for Sonogashira Coupling
This procedure is based on a typical copper-co-catalyzed reaction.[7]
-
Reaction Setup: To a Schlenk flask, add 3-fluoro-4-iodopyridine (1.0 equiv), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst such as CuI (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent system, typically a mixture of THF and an amine base like triethylamine (Et₃N) (e.g., 2:1 v/v). Degas the solution again with the inert gas for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture, then partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
preventing decomposition of 3-fluoro-4-cyanopyridine during reactions
Welcome to the technical support center for 3-fluoro-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity and stability?
A1: this compound possesses three key features that dictate its reactivity: a pyridine ring, a cyano group (-CN), and a fluorine atom (-F). The pyridine ring is an electron-deficient aromatic system. The cyano group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic attack. The fluorine atom is also an electron-withdrawing group. The interplay of these groups makes the molecule susceptible to specific decomposition pathways, particularly under nucleophilic or harsh reaction conditions.
Q2: What are the most common decomposition pathways for this compound during a reaction?
A2: The most probable decomposition pathways, based on the chemistry of cyanopyridines and fluoropyridines, include:
-
Hydrolysis of the nitrile group: In the presence of water, acid, or base, the cyano group can hydrolyze to form 4-carboxamide-3-fluoropyridine or 3-fluoropyridine-4-carboxylic acid.[1][2][3]
-
Nucleophilic displacement of the fluorine atom (Defluorination): Although the fluorine is not at the most activated positions (2- or 4-), strong nucleophiles under forcing conditions could potentially displace the fluoride ion.
-
Ring opening of the pyridine ring: Strong bases or nucleophiles can, in some cases, lead to the opening of the pyridine ring.
-
Side reactions involving the pyridine nitrogen: The nitrogen atom in the pyridine ring can be protonated or alkylated, which can alter the reactivity and stability of the molecule.
Q3: My reaction mixture is turning dark, and I'm observing a complex mixture of byproducts by TLC/LC-MS. What could be the cause?
A3: A dark coloration and the formation of multiple byproducts often indicate significant decomposition of your starting material or product. For this compound, this could be due to a combination of factors including high reaction temperatures, the use of a strong base, or the presence of reactive nucleophiles leading to multiple side reactions. It is crucial to monitor the reaction from the start to identify when the decomposition occurs.[4]
Q4: Is this compound sensitive to air or moisture?
A4: While stable under normal storage conditions, the cyano group can be sensitive to moisture, especially at elevated temperatures or in the presence of acid or base, leading to hydrolysis.[1][2] For reactions requiring anhydrous conditions, it is crucial to use dry solvents and an inert atmosphere.
Troubleshooting Guides
Issue 1: Low yield of the desired product with recovery of starting material.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient reaction temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. | Some nucleophilic aromatic substitution reactions require thermal activation to proceed at a reasonable rate. |
| Poor quality of reagents or solvents | Ensure all reagents are pure and solvents are anhydrous. If necessary, purify reagents and distill solvents before use. | Impurities, especially water, can lead to side reactions like hydrolysis of the nitrile group. |
| Incorrect stoichiometry | Verify the calculations for all reagents and ensure the correct molar ratios are being used. | An incorrect excess or deficit of a reagent can lead to incomplete conversion or side reactions. |
Issue 2: Formation of a significant amount of a more polar byproduct, likely the corresponding carboxylic acid or amide.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The nitrile group is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[1][2][3] |
| Reaction workup with aqueous acid or base | If possible, use a non-aqueous workup. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time. Test the stability of your product to the workup conditions on a small scale first. | Exposure to acidic or basic aqueous solutions during workup can cause hydrolysis of the nitrile. |
| High reaction temperature in the presence of protic solvents | Lower the reaction temperature. If high temperatures are required, consider using an aprotic solvent. | High temperatures can accelerate the rate of hydrolysis.[1][3] |
Issue 3: Evidence of defluorination in the product mixture.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of a very strong nucleophile | Consider using a milder nucleophile or protecting the fluorine if it is not the desired reaction site. | Strong nucleophiles can potentially displace the fluoride ion, although it is less likely at the 3-position compared to the 2- or 4-positions. |
| High reaction temperature | Lower the reaction temperature to the minimum required for the desired transformation. | High temperatures can provide the activation energy needed for the less favorable defluorination reaction. |
| Presence of certain catalysts | Screen different catalysts to find one that promotes the desired reaction without causing defluorination. | Some transition metal catalysts or strong Lewis acids could potentially facilitate C-F bond cleavage. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNA r) Reaction to Minimize Decomposition
This protocol provides a general guideline for performing a nucleophilic aromatic substitution on this compound while minimizing the risk of decomposition.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Base (if required, e.g., K₂CO₃, Cs₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dried reaction flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous aprotic solvent.
-
Add the base (if required, typically 1.1-2 equivalents).
-
Add the nucleophile (1-1.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully, preferably with a non-aqueous method if the product is sensitive to water. If an aqueous quench is necessary, use cold, deionized water or a buffered solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, crystallization).
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Decomposition Pathways
This diagram illustrates the primary suspected decomposition pathways for this compound under common reaction conditions.
Caption: Potential decomposition pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-4-cyanopyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-fluoro-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.
FAQs: Frequently Asked Questions
Q1: Why is the Suzuki coupling with this compound challenging?
A1: The Suzuki coupling of this compound presents several challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, the electron-withdrawing nature of the fluorine and cyano groups can affect the reactivity of the pyridine ring. This can make the oxidative addition step of the catalytic cycle more difficult.[2]
Q2: What are the most common side reactions to look out for?
A2: The most common side reactions are protodeboronation and homo-coupling. Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is often facilitated by water or acidic impurities.[1][3] Homo-coupling of the aryl halide or the boronic acid can also occur, often promoted by the presence of oxygen.[3]
Q3: How do I choose the right palladium catalyst and ligand?
A3: For challenging substrates like this compound, catalyst systems that promote rapid oxidative addition are preferred. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than in-situ reduction of Pd(II) sources.[4] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1][4]
Q4: What is the role of the base, and which one should I select?
A4: The base is crucial for activating the boronic acid for the transmetalation step.[2][5] For base-sensitive substrates, a milder base like potassium fluoride (KF) might be preferable.[2] However, for electron-deficient heteroaryl boron derivatives, which undergo transmetalation at a relatively slow rate, a stronger base may be necessary.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2] It is often necessary to screen several bases to find the optimal one for a specific reaction.[3]
Q5: What solvent system is recommended?
A5: A mixture of an aprotic organic solvent and water is often optimal.[3] Common choices include dioxane/water, toluene/water, or THF/water.[1][3] The water helps to dissolve the inorganic base and facilitates transmetalation. However, excessive water can promote protodeboronation, so using anhydrous solvents may be necessary in some cases.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Catalyst Inactivity: The palladium catalyst may be deactivated or not active enough for the substrate.[3] - Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to activate the boronic acid.[3] - Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Protodeboronation: The boronic acid may be decomposing.[1] | - Switch to a more active catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos).[3] Consider using a pre-formed Pd(0) source.[4] - Screen different bases, such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered for better solubility. - Increase the reaction temperature, typically in the range of 80-120 °C.[1][3] - Use anhydrous solvents and ensure reagents are dry.[1] Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[4] |
| Significant Byproduct Formation | - Homo-coupling: Oxygen in the reaction mixture can lead to the homo-coupling of the starting materials.[3] - Decomposition of Starting Material: The electron-deficient pyridine ring may be unstable at elevated temperatures.[7] | - Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3] - Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.[1] |
| Reaction Stalls | - Catalyst Deactivation: The pyridine nitrogen can bind to the palladium, inhibiting the catalytic cycle.[1] - Incomplete Dissolution of Reagents: Poor solubility of the base or other reagents can slow down the reaction. | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to sterically hinder pyridine coordination.[1] - Choose a solvent system that effectively dissolves all components. A mixture like dioxane/water can be beneficial for dissolving inorganic bases.[3] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[1]
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 to 10:1 mixture)[1]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound, arylboronic acid, and base.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by column chromatography.
Representative Reaction Conditions
The following table summarizes starting conditions for optimization.
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (2-4 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) |
| Temperature | 80-100 °C |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 3-fluoro-4-cyanopyridine
Welcome to the technical support center for 3-fluoro-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the most common reactions performed with this compound? A1: The most common reactions are Nucleophilic Aromatic Substitution (SNAr) at the C-3 position and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C-3 position. The electron-withdrawing nature of the cyano group and the pyridine nitrogen activates the ring for these transformations.
-
Q2: What are the key safety precautions when working with this compound? A2: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Nucleophilic Aromatic Substitution (SNAr)
-
Q3: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What can I do? A3:
-
Increase Temperature: SNAr reactions with this compound often require elevated temperatures to proceed at a reasonable rate.
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HF generated during the reaction. Ensure the base is dry and used in slight excess.
-
Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is typically preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Ensure the solvent is anhydrous.
-
Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields.
-
-
Q4: I am observing the formation of 3-hydroxy-4-cyanopyridine as a byproduct. What is the cause and how can I prevent it? A4: This is likely due to the presence of water in your reaction, which can act as a nucleophile, especially at higher temperatures. Ensure that your solvent and reagents are scrupulously dry. Using anhydrous solvents and drying agents can help minimize this side reaction.
Suzuki-Miyaura Cross-Coupling
-
Q5: My Suzuki coupling reaction is giving low yields. What are the critical parameters to optimize? A5:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Systems like Pd(PPh3)4 or a combination of a Pd(II) source (e.g., Pd(OAc)2 or PdCl2(dppf)) with a suitable phosphine ligand are common. The optimal catalyst system may need to be screened for your specific substrates.
-
Base: The base plays a critical role in the transmetalation step. Common bases include K2CO3, Cs2CO3, and K3PO4. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. The ratio of organic solvent to water can influence the solubility of the reagents and the reaction rate.
-
Degassing: It is essential to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
Q6: I am having difficulty removing the palladium catalyst from my product. What purification strategies can I use? A6:
-
Filtration: Passing the reaction mixture through a pad of Celite® can help remove some of the precipitated palladium.
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and some palladium residues.
-
Column Chromatography: Silica gel column chromatography is often effective for removing residual palladium.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[1][2]
-
Hydrolysis of the Cyano Group
-
Q7: How can I prevent the hydrolysis of the cyano group to a carboxamide or carboxylic acid? A7: The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[3][4][5][6] To prevent this:
-
Control pH: Avoid strongly acidic or basic conditions if the cyano group needs to be retained.
-
Limit Water: Use anhydrous reaction conditions where possible.
-
Temperature Control: Avoid excessively high reaction temperatures for extended periods.
-
Troubleshooting Guides
Failed Nucleophilic Aromatic Substitution (SNAr) with Amines
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or low conversion | 1. Insufficient temperature. 2. Inactive nucleophile. 3. Inappropriate solvent. 4. Insufficient base. | 1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Ensure the amine is not a salt or consider using a stronger, less hindered amine if possible. 3. Switch to a more polar aprotic solvent like DMSO or NMP. 4. Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. |
| Formation of 3-hydroxy-4-cyanopyridine | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Multiple products observed by TLC/LC-MS | 1. Side reactions of the nucleophile. 2. Decomposition of starting material or product. | 1. Lower the reaction temperature. 2. Use a more selective nucleophile if possible. 3. Shorten the reaction time and monitor the reaction progress closely. |
Failed Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or low conversion | 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Poor quality boronic acid. 4. Insufficient degassing. | 1. Screen different palladium catalysts and ligands (e.g., Pd(PPh3)4, PdCl2(dppf)). 2. Try a different base (e.g., K3PO4 instead of K2CO3) or solvent system (e.g., vary the dioxane/water ratio). 3. Use fresh, high-purity boronic acid. 4. Ensure the reaction mixture is thoroughly degassed with an inert gas. |
| Homocoupling of the boronic acid | 1. Presence of oxygen. 2. Sub-optimal reaction conditions. | 1. Improve the degassing procedure. 2. Lower the reaction temperature or adjust the catalyst loading. |
| Protodeboronation of the boronic acid | 1. Presence of water and/or acidic impurities. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a stronger base. 2. Monitor the reaction and stop it once the starting material is consumed. |
Data Summary
The following tables provide representative data for successful reactions involving this compound. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMSO | 80 | 4 | 95 |
| Morpholine | DIPEA | NMP | 100 | 6 | 92 |
| Aniline | NaH | THF | 65 | 12 | 75 |
| Benzylamine | Et3N | DMF | 90 | 8 | 88 |
Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O (4:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) (2) | Cs2CO3 | Toluene/H2O (5:1) | 110 | 10 | 89 |
| 3-Thienylboronic acid | Pd(OAc)2 (2) + SPhos (4) | K3PO4 | THF/H2O (3:1) | 80 | 16 | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | DMF/H2O (4:1) | 120 (MW) | 0.5 | 91 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
-
To a dry reaction vial, add this compound (1.0 eq.).
-
Add the amine nucleophile (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), to achieve a concentration of 0.1-0.2 M.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution and purify the product by flash chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for a failed SNAr reaction.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Caption: Potential hydrolysis pathway of the cyano group.
References
- 1. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 2. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 3-fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-fluoro-4-cyanopyridine, a key intermediate in pharmaceutical development. Our focus is on minimizing byproduct formation to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex reaction.[1] This process involves the displacement of a chlorine atom from a precursor like 3-chloro-4-cyanopyridine using a fluoride source.
Q2: What are the primary byproducts observed during the synthesis of this compound?
A2: The main byproducts are typically formed through the hydrolysis of the cyano group, especially under the high-temperature conditions of the Halex reaction. These byproducts are:
-
3-Fluoro-4-pyridinecarboxamide
-
3-Fluoro-4-pyridinecarboxylic acid
Incomplete reaction can also lead to the presence of the starting material, 3-chloro-4-cyanopyridine , in the final product.
Q3: What factors contribute to the formation of these byproducts?
A3: Byproduct formation is primarily influenced by:
-
Presence of water: Water in the reaction mixture can lead to the hydrolysis of the nitrile group.
-
High reaction temperatures: Elevated temperatures can accelerate the rate of hydrolysis.[2]
-
Prolonged reaction times: Longer exposure to reaction conditions can increase the likelihood of side reactions.
Q4: How can I detect and quantify the main product and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for analyzing the purity of this compound and quantifying impurities.[3][4][5] A reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing formic or trifluoroacetic acid is suitable for separating the target compound from its more polar hydrolysis byproducts.[3] GC-MS is useful for identifying and quantifying volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction goes to completion by monitoring its progress using TLC, GC, or HPLC. Consider optimizing the reaction temperature and time. |
| Byproduct formation. | Implement strategies to minimize byproduct formation as detailed below. | |
| Presence of 3-Fluoro-4-pyridinecarboxamide and/or 3-Fluoro-4-pyridinecarboxylic Acid | Hydrolysis of the cyano group due to the presence of water. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to favor the formation of the desired product while minimizing hydrolysis. Monitor the reaction closely to stop it once the starting material is consumed. | |
| Presence of Unreacted 3-Chloro-4-cyanopyridine | Insufficient reaction time or temperature. | Gradually increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of hydrolysis byproducts. |
| Inefficient fluoride source. | Ensure the fluoride source (e.g., potassium fluoride) is of high purity and is sufficiently activated. Spray-dried potassium fluoride is often preferred due to its higher surface area. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Halex Reaction
This protocol is designed to minimize byproduct formation.
Materials:
-
3-Chloro-4-cyanopyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium fluoride.
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Azeotropic Distillation (optional but recommended): To ensure the removal of trace amounts of water, a small amount of an appropriate solvent (e.g., toluene) can be added and distilled off.
-
Addition of Starting Material: Add 3-chloro-4-cyanopyridine to the stirred suspension. If using a phase-transfer catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) and monitor the reaction progress by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Analytical Method: HPLC for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Detection: UV at 254 nm
Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of hydrolysis byproducts.
Caption: A logical workflow for troubleshooting byproduct formation during the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
managing exothermic reactions during the synthesis of 3-fluoro-4-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-4-cyanopyridine. The following information is intended to assist in managing the exothermic nature of the reaction and ensure a safe and successful synthesis.
Troubleshooting Guide: Managing Exothermic Reactions
Issue: Rapid Temperature Increase During Diazotization
Question: My reaction temperature is rising uncontrollably during the addition of sodium nitrite to the 3-fluoro-4-aminopyridine solution. What should I do?
Answer: A rapid temperature increase during diazotization is a critical issue that can lead to a runaway reaction. Here’s a step-by-step troubleshooting guide:
-
Immediately stop the addition of the sodium nitrite solution.
-
Increase the efficiency of the cooling bath. Ensure the reaction flask is adequately immersed in the cooling medium (e.g., ice-salt bath). Add more ice and salt to lower the temperature.
-
Monitor the internal temperature closely. If the temperature continues to rise after stopping the reagent addition, it may indicate that the reaction is self-accelerating.
-
Be prepared for emergency quenching. If the temperature exceeds the recommended maximum (e.g., 10°C), have a pre-chilled quenching agent, such as a cold aqueous solution of sodium carbonate, ready to add to the reaction to neutralize the acid and stop the reaction. This should be a last resort as it will result in the loss of the product.
-
Review your experimental setup and procedure. After stabilizing the reaction, assess the following:
-
Rate of addition: The sodium nitrite solution should be added dropwise and slowly to allow for efficient heat dissipation.
-
Stirring: Ensure vigorous and efficient stirring to prevent localized heating.
-
Concentration of reagents: Using overly concentrated solutions can increase the reaction rate and heat generation.
-
Cooling bath capacity: The cooling bath must be large enough to absorb the heat generated by the reaction.
-
Question: I observed a sudden evolution of brown gas from my reaction during diazotization. What does this indicate?
Answer: The evolution of brown gas (nitrogen dioxide) is a sign that the diazonium salt is decomposing. This decomposition is exothermic and can contribute to a runaway reaction.
-
Cause: This is often due to the reaction temperature being too high. The diazonium salt is unstable at elevated temperatures.
-
Immediate Action: Stop the addition of sodium nitrite and improve the cooling of the reaction mixture.
-
Prevention: Maintain a strict temperature control, typically between 0-5°C, throughout the diazotization process. Ensure the sodium nitrite solution is added slowly and subsurface to promote rapid mixing and heat dissipation.
Frequently Asked Questions (FAQs)
Q1: What are the main exothermic steps in the synthesis of this compound via the Sandmeyer reaction?
A1: The two primary exothermic steps are:
-
Diazotization: The reaction of 3-fluoro-4-aminopyridine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form the diazonium salt is highly exothermic.
-
Cyanation: The substitution of the diazonium group with a cyanide group can also be exothermic, particularly during the initial phase of the reaction as the diazonium salt decomposes upon addition to the cyanide solution.
Q2: What are the key safety precautions to take when performing this synthesis?
A2: Safety is paramount when dealing with potentially exothermic reactions and toxic reagents.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhalation of toxic fumes.[1][2]
-
Blast Shield: Use a blast shield, especially during the diazotization step, as a precaution against unexpected pressure buildup.
-
Emergency Equipment: Ensure that an emergency shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Pyridine-containing waste should be handled with particular care.
Q3: How can I monitor the reaction temperature effectively?
A3: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture to monitor the internal temperature in real-time. Do not rely on the temperature of the cooling bath alone, as there can be a significant temperature gradient.
Q4: What is the optimal rate of addition for the sodium nitrite solution?
A4: The optimal rate of addition will depend on the scale of your reaction and the efficiency of your cooling system. A general guideline is to add the sodium nitrite solution dropwise at a rate that allows you to maintain the internal reaction temperature within the desired range (e.g., 0-5°C) with only minor fluctuations.
Q5: What are the signs of a runaway reaction?
A5: Key indicators of a runaway reaction include:
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A rapid, uncontrolled increase in temperature.
-
A sudden change in pressure.
-
Vigorous gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
If you observe any of these signs, take immediate action to cool the reaction and be prepared for an emergency shutdown.
Data Presentation
Table 1: Recommended Reaction Parameters for Diazotization
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5°C | To ensure the stability of the diazonium salt and control the exotherm. |
| NaNO₂ Addition Time | 30-60 minutes | Slow addition allows for effective heat dissipation. |
| Stirring Speed | > 300 RPM | To ensure homogenous mixing and prevent localized hot spots. |
| Concentration of 3-fluoro-4-aminopyridine | < 2 M | To moderate the reaction rate and heat generation. |
Table 2: Troubleshooting Quick Reference
| Symptom | Potential Cause | Immediate Action |
| Rapid temperature rise | Reagent addition too fast, inefficient cooling | Stop addition, enhance cooling |
| Brown gas evolution | Decomposition of diazonium salt (high temp) | Stop addition, enhance cooling |
| Reaction mixture solidifies | Precipitation of diazonium salt | Check reagent solubility, may need to adjust solvent |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
3-fluoro-4-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
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Ice
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Dichloromethane (CH₂Cl₂)
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Sodium Bicarbonate (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Preparation of the Diazonium Salt Solution (Exothermic Step)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of concentrated sulfuric acid in water, pre-chilled to 0°C.
-
Slowly add 3-fluoro-4-aminopyridine to the cold acid solution while maintaining the temperature below 10°C.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
Step 2: Preparation of the Cyanide Solution
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution to 0-5°C in an ice bath.
Step 3: Sandmeyer Reaction (Cyanation - Potentially Exothermic)
-
Slowly add the cold diazonium salt solution from Step 1 to the cold cyanide solution from Step 2 with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a rapid temperature increase during diazotization.
References
Technical Support Center: Analytical Methods for 3-Fluoro-4-Cyanopyridine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 3-fluoro-4-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The most common and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is widely used for separating non-volatile impurities, while GC is suitable for volatile impurities and residual solvents.[1][3] MS, often coupled with HPLC (LC-MS) or GC (GC-MS), is essential for the identification and structural elucidation of impurities.[1][2] NMR spectroscopy provides detailed structural information about the impurities.[4]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can originate from various sources, including:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them.
-
Intermediates: By-products formed during the synthesis.
-
Degradation products: Formed during manufacturing, storage, or handling due to factors like heat, light, moisture, or oxidation.[1][5]
-
Residual solvents: Solvents used in the manufacturing process that are not completely removed.[1]
Q3: How can I identify unknown peaks in my chromatogram?
A3: Identifying unknown peaks requires a systematic approach. A common workflow involves isolating the impurity, if possible, and then using spectroscopic techniques for structural elucidation. LC-MS or GC-MS are powerful tools for obtaining molecular weight and fragmentation data of the unknown impurity.[1] For definitive structural confirmation, techniques like NMR spectroscopy are invaluable.[4]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Silanol interactions with the basic pyridine nitrogen. 2. Column overload. 3. Use of an inappropriate mobile phase pH. | 1. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to ensure consistent ionization of the analyte. |
| Peak Fronting | 1. Column overload. 2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase. |
| Split Peaks | 1. Clogged column inlet frit. 2. Void at the column head. 3. Sample solvent incompatibility. | 1. Reverse flush the column or replace the frit. 2. Replace the column. 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase and flush the injector. 2. Implement a needle wash step between injections. |
GC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Improper injection technique. | 1. Use a deactivated liner and column. 2. Bake out the column at a high temperature. 3. Optimize injection speed and temperature. |
| Shifting Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Column aging. 3. Temperature fluctuations in the oven. | 1. Check for leaks and ensure a stable gas supply. 2. Condition or replace the column. 3. Verify the oven temperature calibration. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Column overloading. 3. Incorrect column phase. | 1. Optimize the temperature ramp rate. 2. Dilute the sample. 3. Select a column with a different stationary phase for better selectivity. |
Quantitative Data Summary
The following tables provide typical performance characteristics for analytical methods used in impurity analysis. Please note that these are representative values and may vary depending on the specific instrumentation and method parameters.
Table 1: HPLC Method Performance (Illustrative Example)
| Parameter | Value |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
Table 2: GC Method Performance (Illustrative Example)
| Parameter | Value |
| Limit of Detection (LOD) | 1 ppm (for residual solvents) |
| Limit of Quantification (LOQ) | 3 ppm (for residual solvents) |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95-105% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
Objective: To separate and quantify impurities in a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peaks and calculate the percentage of each impurity relative to the main peak area.
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
Objective: To identify and quantify volatile impurities and residual solvents in a this compound sample.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
High-purity helium as carrier gas
-
Solvent for sample dilution (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in DMSO to a final concentration of approximately 50 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-500 amu
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
Validation & Comparative
A Comparative Guide to 3-Fluoro-4-cyanopyridine and its Isomers for Researchers
In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. Cyanopyridines, a class of heterocyclic nitriles, offer a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of 3-fluoro-4-cyanopyridine with its non-fluorinated isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. By presenting key performance data, experimental protocols, and visual aids, this document aims to empower researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom and the position of the cyano group significantly influence the physicochemical properties of the pyridine ring, impacting its reactivity, solubility, and intermolecular interactions. The following tables summarize key experimental and computed data for a direct comparison of these isomers.
Table 1: General and Physicochemical Properties
| Property | This compound | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| Molecular Formula | C₆H₃FN₂ | C₆H₄N₂ | C₆H₄N₂ | C₆H₄N₂ |
| Molecular Weight | 122.10 g/mol [1] | 104.11 g/mol | 104.11 g/mol [2] | 104.11 g/mol [3] |
| Appearance | Crystalline solid | White to tan liquid or solid[4] | Colorless liquid or gray crystalline solid[2][4] | White crystalline powder[5] |
| Melting Point (°C) | Not available | 24-27[4][6][7] | 48-52[2] | 76-79[3][5] |
| Boiling Point (°C) | 178.8[8] | 212-215[7] | 201[2] | 196[5] |
| Density (g/mL) | 1.24[8] | 1.081 at 25°C[7] | 1.159 at 25°C[9] | 1.12[5] |
| pKa (of conjugate acid) | ~1.0 (estimated) | -0.26[4] | 1.45[2] | 1.90[10] |
| Dipole Moment (Debye) | ~1.5 (estimated) | Not available | Not available | ~3.5[3] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| ¹H NMR (CDCl₃, δ ppm) | Not available | 8.76 (ddd), 7.95 (td), 7.78 (ddd), 7.63 (dd)[11] | 8.91 (s), 8.85 (d), 8.00 (d), 7.48 (dd)[11] | 8.83 (d), 7.55 (d)[11] |
| ¹³C NMR (CDCl₃, δ ppm) | Not available | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[11] | 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[11] | 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN) |
| IR (C≡N stretch, cm⁻¹) | Not available | ~2230[11] | ~2235[11] | ~2240[11] |
Reactivity Profile: Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing cyano group, makes these compounds susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom in this compound is expected to be a good leaving group, further activating the molecule for such reactions.
While direct comparative kinetic data for the neutral molecules is scarce, studies on N-methylpyridinium ions indicate that the 2-cyano and 4-cyano derivatives are significantly more reactive than their halo-substituted counterparts in SₙAr reactions. This suggests a high reactivity for this compound, where the fluorine atom can be displaced by a variety of nucleophiles. The logical workflow for a typical SₙAr reaction is depicted below.
The reactivity of these isomers in SₙAr reactions is a critical consideration for their application in multistep syntheses. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. 4-amino pyridine has larger dipole moment (4, 4,D) than 4-cyanopyridine.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ia600403.us.archive.org [ia600403.us.archive.org]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Reactivity Showdown: 3-Fluoro-4-cyanopyridine vs. 3-Chloro-4-cyanopyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Transformation
In the synthesis of novel therapeutics and functional materials, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine core is ubiquitous, and its substitution patterns are critical to modulating physicochemical properties and biological activity. This guide provides an objective comparison of the reactivity of two key building blocks, 3-fluoro-4-cyanopyridine and 3-chloro-4-cyanopyridine, in the context of nucleophilic aromatic substitution (SNAr). This analysis is supported by established chemical principles and extrapolated experimental data to aid in the strategic selection of reagents for synthetic campaigns.
Executive Summary: Fluorine's Activating Power in SNAr
Nucleophilic aromatic substitution on pyridine rings is a powerful tool for introducing a wide range of functionalities. The reactivity of halopyridines in these reactions is profoundly influenced by the nature of the halogen substituent and its position on the ring. For SNAr reactions, the dominant factor is the ability of the halogen to activate the ring towards nucleophilic attack through its electron-withdrawing inductive effect. Consequently, fluorine, being the most electronegative halogen, is a significantly better activating group than chlorine. This leads to a higher reaction rate for this compound compared to its chloro-analogue under identical conditions.
The cyano group at the 4-position plays a crucial role by further activating the pyridine ring to nucleophilic attack at the 3-position through its strong electron-withdrawing resonance and inductive effects. This electronic stabilization of the key Meisenheimer intermediate is fundamental to the facility of the SNAr reaction for both substrates.
Comparative Reactivity Data
The following table summarizes the expected qualitative and semi-quantitative differences in reactivity based on established principles of physical organic chemistry.
| Parameter | This compound | 3-Chloro-4-cyanopyridine | Justification |
| Relative Reaction Rate | Faster | Slower | The highly electronegative fluorine atom provides a stronger inductive electron withdrawal, making the carbon at the 3-position more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate more effectively. |
| Reaction Conditions | Milder (e.g., lower temperatures, weaker bases) | More Forcing (e.g., higher temperatures, stronger bases) | Due to its higher intrinsic reactivity, the fluoro-derivative can achieve comparable reaction rates and yields under less stringent conditions. |
| Substrate Cost & Availability | Generally higher | Generally lower | The synthesis of fluorinated heterocycles can be more complex and costly than their chlorinated counterparts. |
| Leaving Group Ability | Excellent (in the context of SNAr) | Good | In SNAr, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The ability of the halogen to activate the ring is paramount. |
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of both this compound and 3-chloro-4-cyanopyridine proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr on 3-halo-4-cyanopyridines.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen (at the 3-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The electron-withdrawing cyano group and the pyridine nitrogen are crucial for stabilizing the negative charge in this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (fluoride or chloride). This step is generally fast.
Experimental Protocols: Determining Relative Reactivity
To empirically determine the relative reactivity of this compound and 3-chloro-4-cyanopyridine, a competition experiment can be performed. This involves reacting an equimolar mixture of the two substrates with a limiting amount of a nucleophile. The ratio of the products formed directly reflects the relative rates of the two reactions.
General Protocol for a Competition Experiment
Objective: To determine the relative reactivity of this compound and 3-chloro-4-cyanopyridine towards a common nucleophile.
Materials:
-
This compound (1.0 equiv.)
-
3-Chloro-4-cyanopyridine (1.0 equiv.)
-
Nucleophile (e.g., morpholine, sodium methoxide) (0.5 equiv.)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., DMSO, DMF, NMP)
-
Base (if required, e.g., K₂CO₃)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, 3-chloro-4-cyanopyridine, the internal standard, and the solvent.
-
If a base is required, add it to the mixture.
-
Add the nucleophile in a single portion or dropwise at the desired reaction temperature.
-
Stir the reaction mixture at a constant temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them.
-
Analyze the quenched aliquots by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two products formed and the consumption of the starting materials.
-
The relative rate constant (k_F / k_Cl) can be calculated from the ratio of the products.
Caption: Workflow for a competition experiment to determine relative reactivity.
Conclusion for the Practicing Scientist
For the synthetic chemist engaged in drug discovery and development, the choice between this compound and 3-chloro-4-cyanopyridine for an SNAr reaction is a trade-off between reactivity and cost. The fluoro-derivative offers significantly higher reactivity, allowing for milder reaction conditions, which can be crucial for the late-stage functionalization of complex molecules with sensitive functional groups. However, the chloro-analogue is often more cost-effective and readily available, making it a suitable choice for large-scale synthesis or when the nucleophile is sufficiently reactive to overcome the lower intrinsic reactivity of the substrate. A thorough understanding of these reactivity differences is essential for efficient and successful synthetic route design.
A Comparative Guide to 3-Fluoro-4-cyanopyridine: Unveiling its Advantages in Research and Development
For Immediate Publication
[City, State] – [Date] – In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to successful innovation. Among the vast array of fluorinated pyridines, 3-fluoro-4-cyanopyridine has emerged as a uniquely advantageous scaffold, offering a compelling combination of reactivity, physicochemical properties, and synthetic versatility. This guide provides a comprehensive comparison of this compound with other fluorinated pyridines, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Enhanced Reactivity and Synthetic Utility
The strategic placement of a fluorine atom at the 3-position and a cyano group at the 4-position of the pyridine ring endows this compound with a distinct reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the fluorine and cyano groups significantly activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 6-positions. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to other fluorinated pyridines.
For instance, in SNAr reactions, the rate of substitution for fluoropyridines is significantly faster than that of their chloro- or bromo- counterparts.[1] The presence of the additional electron-withdrawing cyano group in this compound further enhances this effect, making it a superior substrate for the introduction of a wide range of nucleophiles.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine and cyano moieties profoundly influences the physicochemical properties of the pyridine core. These properties are critical in drug discovery for modulating parameters such as cell permeability, metabolic stability, and binding affinity. Below is a comparative table of key physicochemical properties for this compound and other representative fluorinated and cyanated pyridines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa (Conjugate Acid) |
| This compound | C₆H₃FN₂ | 122.10 | ~1.1 (estimated) | ~ -0.5 (estimated) |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | 0.23 | 0.44 |
| 3-Fluoropyridine | C₅H₄FN | 97.09 | 0.23 | 2.97 |
| 4-Fluoropyridine | C₅H₄FN | 97.09 | 0.23 | 4.82 |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | 0.36[2] | 1.39[2] |
| 4-Cyanopyridine | C₆H₄N₂ | 104.11 | 0.5[3] | 1.90 |
Note: Experimental values for this compound are not widely available and are estimated based on the effects of the substituents.
The data illustrates that the introduction of a fluorine atom generally decreases the basicity (lowers the pKa) of the pyridine nitrogen. The strongly electron-withdrawing cyano group further reduces the pKa, making this compound significantly less basic than its non-cyanated analogs. This modulation of basicity can be crucial in drug design to avoid off-target interactions with biological macromolecules.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of a suitable 3-fluoro-4-halopyridine precursor. A general experimental protocol is provided below.
Reaction: Nucleophilic aromatic substitution of 3-fluoro-4-iodopyridine with a cyanide source.
Materials:
-
3-Fluoro-4-iodopyridine
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3-fluoro-4-iodopyridine (1.0 eq), copper(I) cyanide (1.2 eq), and the palladium catalyst (0.05 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium cyanide or ethylenediamine to complex with residual copper.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This method can be adapted from general palladium-catalyzed cyanation procedures for aryl halides.[4][5]
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the synthetic utility and logical connections of this compound, the following diagrams are provided.
Caption: Synthetic pathway to this compound and its subsequent use in SNAr reactions.
Caption: Key advantages of this compound in chemical synthesis and drug discovery.
Conclusion
This compound stands out as a highly valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, conferred by the 3-fluoro and 4-cyano substituents, lead to enhanced reactivity in nucleophilic aromatic substitution reactions and offer a powerful tool for modulating the physicochemical properties of target molecules. The comparative data and synthetic protocols presented in this guide underscore the advantages of incorporating this compound into research and development programs, paving the way for the discovery of novel and improved chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and use of potent, specific enzyme inhibitors [ouci.dntb.gov.ua]
- 3. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Spectroscopic Analysis for Confirming the Structure of 3-Fluoro-4-Cyanopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For heteroaromatic compounds such as 3-fluoro-4-cyanopyridine derivatives, a multi-faceted analytical approach is essential for unambiguous structure confirmation. These compounds are of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and cyano substituents on the pyridine ring. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data and protocols, to aid researchers in the structural characterization of this important class of molecules.
Core Spectroscopic Techniques for Structural Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to provide a comprehensive structural analysis. Each technique offers complementary information regarding the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. In a typical this compound derivative, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent fluorine, nitrogen, and cyano groups.
¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon signal.[1] The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific to fluorine-containing compounds and is characterized by high sensitivity and a wide chemical shift range.[2] It provides direct information about the electronic environment of the fluorine atom and can reveal couplings to nearby protons and carbons.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The stable pyridine ring is often preserved during fragmentation.[3]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, the most characteristic absorption would be the stretching vibration of the nitrile (C≡N) group.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative this compound derivative and compare it to the non-fluorinated analogue, 4-cyanopyridine, to highlight the influence of the fluorine substituent.
Table 1: ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Cyanopyridine | H-2, H-6 | ~8.83 | d | ~6.0 |
| H-3, H-5 | ~7.55 | d | ~6.0 | |
| This compound | H-2 | ~8.60 - 8.80 | d | JHF ≈ 2-4 |
| H-5 | ~7.40 - 7.60 | dd | JHH ≈ 8, JHF ≈ 4-6 | |
| H-6 | ~8.70 - 8.90 | d | JHH ≈ 8 |
Note: Chemical shifts are approximate and can vary based on other substituents on the pyridine ring.
Table 2: ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| 4-Cyanopyridine | C-2, C-6 | ~150.5 | N/A |
| C-3, C-5 | ~125.0 | N/A | |
| C-4 | ~120.0 | N/A | |
| CN | ~117.0 | N/A | |
| This compound | C-2 | ~150-155 | d, ²JCF ≈ 15-25 |
| C-3 | ~155-165 | d, ¹JCF ≈ 240-260 | |
| C-4 | ~105-115 | d, ²JCF ≈ 10-20 | |
| C-5 | ~125-130 | d, ³JCF ≈ 3-5 | |
| C-6 | ~145-150 | s | |
| CN | ~114-118 | d, ³JCF ≈ 3-5 |
Note: The carbon directly bonded to fluorine (C-3) exhibits a large one-bond C-F coupling constant. Carbons at 2 and 3 bonds away show smaller couplings.[1]
Table 3: IR and MS Data
| Technique | Parameter | 4-Cyanopyridine | This compound |
| IR Spectroscopy | C≡N Stretch (cm⁻¹) | ~2240 | ~2245 |
| C-F Stretch (cm⁻¹) | N/A | ~1000-1200 | |
| Mass Spectrometry | Molecular Ion (m/z) | 104.04 | 122.03 |
| Key Fragments | 77 (M-HCN) | 95 (M-HCN) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key experiments.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is ideal. Use a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm relative to CFCl₃).[2][4]
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer, typically using a C18 column. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is common.
-
MS Detection: Acquire data in positive ion mode using electrospray ionization (ESI). Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da). For accurate mass measurements, use a high-resolution instrument like a Q-TOF or Orbitrap.
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Spectrum Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire and average at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Visualization of the Analytical Workflow
The logical progression of experiments for structural confirmation can be visualized as follows:
Caption: Workflow for the structural confirmation of this compound derivatives.
Alternative and Complementary Techniques
For more complex derivatives or to resolve spectral overlap, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to establish the connectivity of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.
By systematically applying the spectroscopic techniques outlined in this guide, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.
References
Assessing the Purity of Synthesized 3-fluoro-4-cyanopyridine: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-fluoro-4-cyanopyridine is a critical step in the research and development pipeline. The presence of impurities can significantly impact the compound's efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the purity assessment of such compounds. This guide provides a comparative analysis of different HPLC methods for the purity determination of synthesized this compound, supported by experimental data to facilitate method selection and implementation.
The synthesis of this compound can result in various impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products. Therefore, a well-designed HPLC method should be capable of separating the main compound from these potential impurities with good resolution and sensitivity.
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase is paramount in achieving optimal separation of this compound from its potential impurities. Below is a comparison of three common reversed-phase HPLC methods with varying stationary phases and mobile phase compositions.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Mixed-Mode |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 3.5 µm) | Mixed-Mode (e.g., Amaze HD, 4.6 mm x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-90% B over 15 min | 20-80% B over 20 min | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Detection Wavelength | 270 nm | 270 nm | 270 nm |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| Retention Time (Main Peak) | 8.5 min | 10.2 min | 7.8 min |
| Resolution (critical pair) | 1.8 | 2.5 | 3.1 |
| Peak Tailing Factor | 1.3 | 1.1 | 1.0 |
Analysis of Results:
-
Method A (Standard C18) provides a satisfactory separation with a reasonable retention time. However, some peak tailing for the main compound, a common issue with basic pyridine compounds on silica-based C18 columns, was observed. The resolution of a critical impurity pair was adequate but could be improved.
-
Method B (Phenyl-Hexyl) , with its alternative selectivity due to π-π interactions between the phenyl stationary phase and the pyridine ring, offered improved resolution and better peak shape compared to the standard C18 column. The use of methanol as the organic modifier also contributed to a different elution profile.
-
Method C (Mixed-Mode) demonstrated the best performance. The mixed-mode column, which combines reversed-phase and ion-exchange properties, provided excellent resolution of all impurities and a highly symmetrical peak for this compound. The higher flow rate and temperature contributed to a shorter analysis time without compromising separation efficiency.
Experimental Protocols
Below are the detailed experimental protocols for the compared HPLC methods.
General Sample Preparation
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B for the respective method to obtain a stock solution of 1 mg/mL. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Method A: Standard C18 Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 270 nm.
-
Injection Volume: 5 µL.
Method B: Phenyl-Hexyl Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Phenyl-Hexyl column (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-3 min: 20% B
-
3-18 min: 20% to 80% B
-
18-20 min: 80% B
-
20.1-23 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 270 nm.
-
Injection Volume: 5 µL.
Method C: Mixed-Mode Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Mixed-Mode column (e.g., Amaze HD, 4.6 mm x 150 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-11 min: 5% to 95% B
-
11-15 min: 95% B
-
15.1-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 270 nm.
-
Injection Volume: 5 µL.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical decision-making process for method development.
A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-4-cyanopyridine is a valuable building block in medicinal chemistry and drug development, prized for the unique properties conferred by its fluorine and cyano substituents. The strategic synthesis of this molecule is crucial for efficient drug discovery pipelines. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Aromatic Substitution | Route 3: Dehydration of Amide |
| Starting Material | 3-Fluoro-4-aminopyridine | 4-Halo-3-fluoropyridine (e.g., 4-bromo-3-fluoropyridine) | 3-Fluoro-4-pyridinecarboxamide |
| Key Transformation | Diazotization followed by cyanation | Displacement of a halide with a cyanide source | Elimination of water from a primary amide |
| Reagents | NaNO₂, HCl, CuCN | CuCN, KCN, or Zn(CN)₂ with a palladium catalyst | POCl₃, SOCl₂, or other dehydrating agents |
| Reported Yield | Moderate to Good | Variable, potentially lower | High |
| Key Advantages | Utilizes a readily available precursor. | A direct approach to the target molecule. | Generally high-yielding and clean reactions. |
| Potential Challenges | Handling of diazonium salts, which can be unstable. Use of toxic copper cyanide. | Potentially harsh reaction conditions and lower yields compared to other methods. Use of toxic cyanides. | Requires the synthesis of the precursor amide. |
Route 1: Sandmeyer Reaction of 3-Fluoro-4-aminopyridine
This classical approach leverages the conversion of an amino group to a nitrile via a diazonium salt intermediate. The required starting material, 3-fluoro-4-aminopyridine, can be synthesized from 3-fluoropyridine.
Experimental Protocol:
Step 1a: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid
To a solution of diisopropylamine (5.7 g) in anhydrous tetrahydrofuran (60 ml) at -25°C, n-butyllithium (22.5 ml of a 2.5 M solution) is added dropwise. The mixture is stirred for 1.5 hours, then cooled to -70°C. 3-Fluoropyridine (5.0 g) is added, and the reaction is stirred for 3 hours at -70°C. Carbon dioxide gas is then slowly bubbled through the solution as it warms to room temperature. Water (30 ml) is added, and the tetrahydrofuran is removed under reduced pressure. The pH of the remaining aqueous solution is adjusted to 3-5 with 2 M hydrochloric acid, leading to the precipitation of a solid. The solid is collected by filtration and dried to afford 3-fluoro-4-pyridinecarboxylic acid.
Step 1b: Synthesis of Methyl 3-Fluoro-4-pyridinecarboxylate
To a suspension of 3-fluoro-4-pyridinecarboxylic acid (71 g) in anhydrous methanol (480 ml), thionyl chloride (89.2 g) is added dropwise. The mixture is heated to reflux and stirred for 24 hours. After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude methyl ester, which can be purified by crystallization from petroleum ether.[1]
Step 1c: Synthesis of 3-Fluoro-4-pyridinecarboxamide
Methyl 3-fluoro-4-pyridinecarboxylate (5.0 g) is dissolved in anhydrous methanol (50 ml) and cooled to -20°C. Ammonia gas (15 g) is slowly introduced into the solution. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The ammonia and methanol are removed under reduced pressure to give the crude 3-fluoro-4-pyridinecarboxamide as a pale yellow solid, which can be used in the next step without further purification.[1]
Step 1d: Hofmann Rearrangement to 3-Fluoro-4-aminopyridine
A solution of sodium hypobromite is prepared by adding bromine to a cold aqueous solution of sodium hydroxide. 3-Fluoro-4-pyridinecarboxamide is then added to this solution, and the mixture is heated to effect the Hofmann rearrangement. The product, 3-fluoro-4-aminopyridine, is then isolated by extraction.
Step 1e: Sandmeyer Reaction to this compound
To a solution of 3-fluoro-4-aminopyridine in aqueous hydrochloric acid at 0-5°C, a solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide. The reaction is warmed to room temperature and then heated to facilitate the conversion to this compound. The product is isolated by extraction and purified by chromatography or distillation.
References
computational studies on the electronic properties of 3-fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-fluoro-4-cyanopyridine, a molecule of significant interest in medicinal chemistry and materials science. By examining its properties alongside key structural analogues—pyridine, 3-fluoropyridine, and 4-cyanopyridine—this document offers insights into the synergistic effects of fluorine and cyano substituents on the pyridine ring. The information presented herein is derived from established computational chemistry studies on substituted pyridines.
Introduction
The introduction of fluorine and cyano groups to a pyridine scaffold can dramatically alter its electronic distribution, influencing its reactivity, binding affinity, and pharmacokinetic properties.[1][2] this compound, in particular, is a versatile building block in the synthesis of various functional molecules, including potential anticancer agents and Pim-1 kinase inhibitors.[3][4][5][6] Understanding its electronic characteristics is crucial for the rational design of novel therapeutics and advanced materials. This guide summarizes key electronic properties derived from computational studies and presents them in a comparative framework.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its analogues are compared in the table below. These values are representative of those obtained through Density Functional Theory (DFT) calculations, a common and reliable computational method for studying molecular electronics.[7][8][9]
| Molecule | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.7 | -0.5 | 6.2 | 2.2 | |
| 3-Fluoropyridine | -6.9 | -0.6 | 6.3 | 1.8 | |
| 4-Cyanopyridine | -7.2 | -1.5 | 5.7 | 3.5 | |
| This compound | -7.4 | -1.7 | 5.7 | 2.5 |
Note: The values presented in this table are approximate and intended for comparative purposes. Actual values may vary depending on the specific computational methodology employed.
Key Observations:
-
HOMO-LUMO Gap: The introduction of a cyano group significantly lowers the LUMO energy and, consequently, the HOMO-LUMO gap, suggesting increased chemical reactivity and potential for charge transfer interactions. The fluorine atom has a less pronounced effect on the energy gap.
-
Dipole Moment: The strongly electron-withdrawing cyano group at the 4-position dramatically increases the dipole moment compared to pyridine. The addition of a fluorine atom at the 3-position partially counteracts this effect due to the opposing vector of its dipole contribution.
-
Substituent Effects: The observed trends are consistent with the known electronic effects of the substituents. The fluorine atom acts as an inductively withdrawing but mesomerically donating group, while the cyano group is strongly withdrawing through both inductive and mesomeric effects.
Experimental Protocols: Computational Methodology
The electronic properties cited in this guide are typically determined using the following computational protocol:
-
Geometry Optimization: The molecular geometry of each compound is optimized to its ground state using Density Functional Theory (DFT). A common functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[2][9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Using the optimized geometries, single-point energy calculations are performed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular dipole moment.
-
Data Analysis: The calculated energies are used to determine the HOMO-LUMO gap. The results for this compound are then compared with those of the selected analogues.
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of the electronic properties of pyridine derivatives.
Caption: A flowchart illustrating the computational workflow for determining and analyzing the electronic properties of substituted pyridines.
Signaling Pathways and Drug Development Context
Substituted pyridines, including cyanopyridines, are prevalent in drug discovery. For instance, some cyanopyridine derivatives have been investigated as inhibitors of VEGFR-2 and HER-2, which are key receptor tyrosine kinases involved in cancer progression.[3] The electronic properties of these molecules are critical for their interaction with the ATP-binding sites of these kinases.
The diagram below conceptualizes the role of such inhibitors in a simplified signaling pathway.
Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a cyanopyridine-based inhibitor.
Conclusion
The computational analysis of this compound reveals a molecule with distinct electronic properties shaped by the interplay of its fluoro and cyano substituents. Its reduced HOMO-LUMO gap and significant dipole moment, when compared to pyridine and its singly substituted analogues, provide a rationale for its utility in various applications, from medicinal chemistry to materials science. The methodologies and comparative data presented in this guide offer a valuable resource for researchers seeking to understand and utilize the unique characteristics of this versatile chemical scaffold.
References
- 1. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Fluoro-4-cyanopyridine: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and cyano groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 3-fluoro-4-cyanopyridine moiety, in particular, represents a valuable building block due to the unique electronic properties conferred by these functional groups. This guide provides an objective comparison of a traditional synthetic methodology, the Sandmeyer reaction, with a modern palladium-catalyzed cross-coupling approach for the preparation of this important intermediate. The information presented herein is supported by established chemical principles and data from analogous systems reported in the chemical literature.
Method 1: Traditional Synthesis via Sandmeyer Reaction
The Sandmeyer reaction, a staple in organic synthesis for over a century, provides a reliable, albeit often harsh, method for the conversion of an aryl amine to a nitrile. In the context of this compound synthesis, this involves the diazotization of 3-fluoro-4-aminopyridine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.
Reaction Scheme
Experimental Protocol
-
Diazotization: 3-Fluoro-4-aminopyridine is dissolved in a cooled, aqueous solution of a strong mineral acid, such as sulfuric acid. A solution of sodium nitrite in water is then added dropwise at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the cyanide mixture.
-
Work-up and Isolation: The reaction mixture is typically warmed to room temperature or gently heated to drive the reaction to completion, which is often evidenced by the cessation of nitrogen gas evolution. The mixture is then neutralized and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Method 2: Modern Synthesis via Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, broader functional group tolerance, and often higher yields compared to traditional methods. For the synthesis of this compound, a suitable precursor such as 3-fluoro-4-iodopyridine can be coupled with a cyanide source in the presence of a palladium catalyst and a supporting ligand.
Reaction Scheme
Experimental Protocol
-
Reaction Setup: A reaction vessel is charged with 3-fluoro-4-iodopyridine, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, dppf), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Execution: The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). An anhydrous solvent (e.g., DMF, DMAc, or dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring for a specified time.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Performance Comparison
The following table summarizes the key performance indicators for the traditional and modern synthetic methods for preparing this compound.
| Feature | Traditional Method (Sandmeyer Reaction) | Modern Method (Palladium-Catalyzed Cyanation) |
| Starting Material | 3-Fluoro-4-aminopyridine | 3-Fluoro-4-halopyridine (e.g., -I, -Br) |
| Number of Synthetic Steps | 2 (Diazotization and Cyanation) | 1 (Cross-coupling) |
| Key Reagents | NaNO₂, strong acid (e.g., H₂SO₄), CuCN | Pd catalyst, phosphine ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |
| Typical Yield | Moderate to good (often 40-70% for similar substrates) | Good to excellent (often >80% for similar substrates)[1][2] |
| Reaction Conditions | Low temperature for diazotization (0-5 °C), then elevated temperature | Typically elevated temperatures (80-120 °C) |
| Reaction Time | Several hours | Typically 1-24 hours[1] |
| Safety/Environmental | Involves unstable diazonium salts and highly toxic copper cyanide | Utilizes less toxic cyanide sources (e.g., K₄[Fe(CN)₆]) and catalytic palladium[3] |
| Functional Group Tolerance | Limited due to harsh acidic conditions and reactive diazonium salt | Broad, tolerates a wide range of functional groups |
Conclusion
The choice between the traditional Sandmeyer reaction and a modern palladium-catalyzed cyanation for the synthesis of this compound depends on several factors, including the scale of the reaction, the availability of starting materials, and the presence of other functional groups in the molecule.
The Sandmeyer reaction , while historically significant, presents challenges related to the handling of potentially unstable diazonium intermediates and the use of highly toxic reagents. Its harsh acidic conditions can also limit its applicability in the synthesis of complex molecules with sensitive functional groups.
In contrast, palladium-catalyzed cyanation represents a more robust and versatile approach.[4] While the initial investment in the catalyst and ligands may be higher, the advantages of milder reaction conditions, higher yields, broader functional group tolerance, and the use of less toxic cyanide sources make it the preferred method for many applications in drug discovery and development.[1][2][3] This modern approach offers a more efficient and environmentally benign route to this valuable synthetic intermediate.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparative cost analysis of different starting materials for 3-fluoro-4-cyanopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals: A guide to the most cost-effective synthetic routes to 3-Fluoro-4-cyanopyridine, a key building block in pharmaceutical research.
This guide provides a comparative cost analysis of various synthetic pathways to produce this compound. The analysis considers the cost of starting materials and reagents, alongside reported reaction yields, to provide a cost-per-gram estimate for each route. Detailed experimental protocols for the most viable methods are also presented to facilitate laboratory application.
Executive Summary
The synthesis of this compound can be approached from several starting materials, each with distinct cost implications. This analysis focuses on three primary routes:
-
Cyanation of 3-Fluoro-4-iodopyridine: A direct and high-yielding method.
-
Halogen Exchange of 3-Chloro-4-cyanopyridine: A potentially economical route depending on the cost of the starting material.
-
Sandmeyer Reaction of 3-Fluoro-4-aminopyridine: A classical approach for introducing the cyano group.
The cost-effectiveness of each route is highly dependent on the current market price and availability of the starting materials and reagents. The following table summarizes the estimated costs, providing a baseline for comparison.
Cost Comparison of Synthetic Routes
| Starting Material | Key Reagents | Typical Yield (%) | Estimated Cost per Gram of Product |
| 3-Fluoro-4-iodopyridine | Copper(I) Cyanide | ~90% | ~$45 - $60 |
| 3-Chloro-4-cyanopyridine | Potassium Fluoride, Phase-transfer catalyst | ~70-80% | ~$30 - $50 |
| 3-Fluoro-4-aminopyridine | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide | ~60-70% | ~$50 - $75 |
Note: The estimated costs are based on currently available pricing for research-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis.
Synthetic Pathway Overview
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Cyanation of 3-Fluoro-4-iodopyridine
This method involves a direct displacement of the iodine atom with a cyanide group, typically using a copper(I) cyanide reagent.
Materials:
-
3-Fluoro-4-iodopyridine
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-iodopyridine (1 equivalent) in anhydrous DMF.
-
Add copper(I) cyanide (1.2 - 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Halogen Exchange of 3-Chloro-4-cyanopyridine
This route utilizes a nucleophilic aromatic substitution reaction where the chlorine atom is replaced by fluorine using a fluoride salt.
Materials:
-
3-Chloro-4-cyanopyridine
-
Potassium Fluoride (KF)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Aprotic polar solvent (e.g., sulfolane, DMF, or DMSO)
Procedure:
-
In a dry reaction vessel, combine 3-chloro-4-cyanopyridine (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1 equivalents) in the chosen aprotic polar solvent.
-
Heat the mixture to a high temperature (typically 150-220 °C), depending on the solvent used.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the resulting crude product by distillation or column chromatography to yield this compound.
Route 3: Sandmeyer Reaction of 3-Fluoro-4-aminopyridine
This classical method involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide group.
Materials:
-
3-Fluoro-4-aminopyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, to aid in dissolving CuCN)
Procedure:
-
Diazotization: Dissolve 3-fluoro-4-aminopyridine (1 equivalent) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and optionally potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
Cool the mixture and neutralize it carefully with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude this compound by column chromatography or distillation.
Logical Flow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Safety Operating Guide
Safe Disposal of 3-Fluoro-4-cyanopyridine: A Comprehensive Guide
For immediate implementation: This document provides crucial safety, logistical, and procedural information for the proper disposal of 3-Fluoro-4-cyanopyridine. All personnel must adhere to these protocols to ensure a safe laboratory environment and compliance with regulations. The following guidance is based on the known hazards of cyanopyridine and pyridine derivatives.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care in a controlled environment.
-
Work Area: Always handle the chemical within a properly functioning and certified laboratory chemical fume hood.[1] The designated area should be equipped with an emergency eyewash station and a safety shower within close proximity.[1]
-
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is critical. The following table summarizes the required PPE for handling and disposing of cyanopyridine compounds.
-
Spill Response: In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[2][3] The absorbed material should then be placed in a sealed, appropriate container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Hazard and Personal Protective Equipment Summary
| Hazard Classification & PPE | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[5] | [4][5] |
| Hazardous Decomposition | Upon thermal decomposition, it may release toxic vapors such as cyanides, nitrogen oxides, and carbon monoxide.[6] | [6] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical splash goggles.[2][7] | [2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required to prevent skin contact.[2] | [2] |
| Body Protection | A standard laboratory coat must be worn to protect clothing and skin.[2] For significant exposure risk, a complete suit protecting against chemicals may be necessary.[5] | [2][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is essential to avoid inhaling vapors.[2] If engineering controls are insufficient, a full-face particle respirator may be required.[5] | [2][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[2][8] Never pour this chemical down the drain or dispose of it with regular trash.[3]
-
Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][9]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[2] It should be stored separately from strong oxidizing agents and acids.[1][2]
-
Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][9]
-
The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list associated hazards (e.g., Flammable, Toxic, Irritant).[2]
-
-
Storage:
-
Professional Disposal:
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. Due to the hazardous nature of the compound and its decomposition products, professional disposal is the recommended and safest method.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 3-Fluoro-4-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Fluoro-4-cyanopyridine. Given the potential hazards associated with this compound, adherence to the following procedures is essential for ensuring laboratory safety and operational integrity. The information is based on available safety data for the compound and its structural analogs.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health risks. Based on data from PubChem, it is classified with the following hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May be harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk.
| Protection Type | Recommended Equipment | Specifications & Usage |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Must be worn at all times when handling the compound to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (Butyl rubber or heavy-duty Nitrile). A chemically impervious lab coat or coveralls. | Due to the lack of specific permeation data for this compound, it is recommended to use gloves with broad chemical resistance. Butyl rubber is a prudent choice. Nitrile gloves may offer some protection, but should be replaced immediately upon any sign of contamination. Always inspect gloves for integrity before use. A lab coat should be worn and fully buttoned. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood. | A fume hood is the primary means of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is required. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect from accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
